HC-067047
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N3O2/c1-19-23(25(33)30-22-10-5-9-21(17-22)26(27,28)29)18-24(20-7-3-2-4-8-20)32(19)12-6-11-31-13-15-34-16-14-31/h2-5,7-10,17-18H,6,11-16H2,1H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZYSQOTAYFTNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CCCN2CCOCC2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372463 | |
| Record name | HC 067047 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883031-03-6 | |
| Record name | HC 067047 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 883031-03-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of HC-067047: A Technical Guide to a Selective TRPV4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel implicated in a variety of physiological processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on signaling pathways.
Mechanism of Action
This compound functions as a direct antagonist of the TRPV4 ion channel. Its primary mechanism involves the reversible inhibition of ionic currents through TRPV4, thereby preventing the influx of cations, predominantly Ca2+, into the cell.[1][2] This blockade of TRPV4 has been demonstrated to be effective against channel activation by a diverse range of stimuli, including heat, osmotic stress, mechanical stimuli, and chemical agonists such as 4α-phorbol 12,13-didecanoate (4α-PDD).[1] The broad-spectrum antagonism suggests that this compound may act through a non-competitive mechanism, affecting the channel's conformation rather than directly competing with agonists for a binding site.[1]
The inhibition of TRPV4 by this compound has significant downstream effects on intracellular signaling cascades. By preventing Ca2+ influx, this compound modulates the activity of numerous Ca2+-dependent enzymes and transcription factors. This interference with TRPV4-mediated signaling has been shown to impact cellular processes such as inflammation, cell migration, and apoptosis.[3]
Quantitative Data
The potency and selectivity of this compound have been characterized across different species and against various ion channels. The following tables summarize the key quantitative data.
Table 1: Potency of this compound against TRPV4 Orthologs
| Species | IC50 (nM) |
| Human | 48[3][4] |
| Rat | 133[3][4] |
| Mouse | 17[3][4] |
Table 2: Selectivity Profile of this compound
| Ion Channel | Activity | Notes |
| TRPV1 | >100-fold less potent than for TRPV4[1] | |
| TRPV2 | >100-fold less potent than for TRPV4[1] | |
| TRPV3 | >100-fold less potent than for TRPV4[1] | |
| TRPM8 | ~10-fold less potent than for TRPV4[1] | |
| hERG | ~10-fold less potent than for TRPV4[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Whole-Cell Patch Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of this compound on TRPV4-mediated ion currents in a heterologous expression system (e.g., HEK293 cells transfected with TRPV4).
Materials:
-
HEK293 cells expressing the desired TRPV4 ortholog
-
Patch pipettes (3-5 MΩ resistance)
-
Patch clamp amplifier and data acquisition system
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)
-
TRPV4 agonist (e.g., 1 µM 4α-PDD)
-
This compound stock solution (in DMSO)
Procedure:
-
Culture TRPV4-expressing HEK293 cells on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Pull patch pipettes and fill with intracellular solution.
-
Establish a whole-cell patch clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to measure baseline currents.
-
Perfuse the cell with the TRPV4 agonist to activate the channel and record the resulting currents.
-
Once a stable agonist-induced current is achieved, co-perfuse with varying concentrations of this compound.
-
Record the inhibition of the agonist-induced current at each concentration of this compound.
-
Wash out this compound to observe the reversibility of inhibition.
-
Analyze the data to determine the IC50 of this compound.
Calcium Imaging Assay
This protocol measures the effect of this compound on intracellular calcium concentration changes mediated by TRPV4 activation.
Materials:
-
Cells endogenously or heterologously expressing TRPV4
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
TRPV4 agonist (e.g., 1 µM GSK1016790A)
-
This compound stock solution (in DMSO)
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Seed cells on glass-bottom dishes.
-
Prepare a Fluo-4 AM loading solution: Mix Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in HBSS to a final concentration of 2-5 µM.
-
Remove the culture medium from the cells and wash with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.
-
Mount the dish on the fluorescence microscope and acquire baseline fluorescence images (Excitation ~494 nm, Emission ~516 nm).
-
Add the TRPV4 agonist to the cells and record the change in fluorescence intensity over time.
-
In separate experiments, pre-incubate the cells with various concentrations of this compound for 15-30 minutes before adding the agonist.
-
Record the fluorescence changes in the presence of this compound.
-
Analyze the data by calculating the change in fluorescence (ΔF/F0) and determine the inhibitory effect of this compound.
Signaling Pathways and Visualizations
This compound, by blocking TRPV4, interferes with multiple downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
References
HC-067047: A Selective TRPV4 Antagonist for Research and Drug Development
An In-depth Technical Guide
This technical guide provides a comprehensive overview of HC-067047, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of TRPV4 antagonism.
Introduction to TRPV4 and the Role of this compound
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a wide array of physiological processes. It is activated by a variety of stimuli, including changes in temperature, osmolarity, mechanical stress, and endogenous ligands such as arachidonic acid metabolites.[1] Due to its broad expression and function, TRPV4 has emerged as a promising therapeutic target for a range of conditions, including pain, inflammation, and organ dysfunction.[2][3]
This compound is a small molecule antagonist that has been instrumental in elucidating the physiological and pathological roles of TRPV4. Its high potency and selectivity make it a valuable tool for in vitro and in vivo studies. This guide will delve into the quantitative data, experimental methodologies, and signaling pathways associated with this compound's mechanism of action.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its activity across different species and its selectivity over other ion channels.
Table 1: In Vitro Potency of this compound against TRPV4 Orthologs
| Species | IC50 (nM) | Assay Type | Reference |
| Human | 48 ± 6 | Whole-cell patch clamp | [4] |
| Rat | 133 ± 25 | Whole-cell patch clamp | [4] |
| Mouse | 17 ± 3 | Whole-cell patch clamp | [4] |
| Mouse (urothelial cells) | 22 ± 1 | Ca2+ imaging | [4] |
Table 2: Selectivity Profile of this compound
| Ion Channel | Fold Selectivity vs. hTRPV4 (IC50) | Reference |
| TRPV1 | >100-fold | [4] |
| TRPV2 | >100-fold | [4] |
| TRPV3 | >100-fold | [4] |
| TRPM8 | ~10-fold | [4] |
| hERG | ~10-fold | [4] |
Table 3: In Vivo Efficacy of this compound in a Model of Cyclophosphamide-Induced Cystitis
| Species | Dose (mg/kg, i.p.) | Effect on Voiding Frequency | Effect on Voided Volume | Reference |
| Mouse | 10 | Dose-dependent decrease | Dose-dependent increase | [4] |
| Rat | 10 | Decrease | Increase | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections provide in-depth protocols for assays commonly used to characterize this compound.
In Vitro Assays
This assay measures changes in intracellular calcium concentration ([Ca2+]) in response to TRPV4 activation and its inhibition by this compound.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human, rat, or mouse TRPV4, or primary cultured mouse urothelial cells are seeded onto collagen-coated glass coverslips.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Imaging: Coverslips are mounted on an inverted microscope equipped with a ratiometric fluorescence imaging system. Cells are continuously perfused with the salt solution.
-
Experimental Procedure:
-
Establish a stable baseline fluorescence.
-
Apply a TRPV4 agonist, such as 4α-phorbol 12,13-didecanoate (4α-PDD) at a concentration of 1 µM, to induce a rise in intracellular calcium.
-
After the response reaches a plateau, co-apply this compound at various concentrations (e.g., 1 nM to 10 µM) to determine the dose-dependent inhibition.
-
Alternatively, pre-incubate the cells with this compound for 5-10 minutes before the addition of the agonist.
-
-
Data Analysis: The ratio of fluorescence intensities at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is calculated to represent the intracellular calcium concentration. The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced calcium response. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
This technique directly measures the ion currents flowing through TRPV4 channels in the cell membrane.
-
Cell Preparation: HEK293 cells expressing the desired TRPV4 ortholog are used.
-
Pipette Solution (Intracellular): Contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.
-
Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Recording:
-
A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance (>1 GΩ) seal with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
Currents are elicited by voltage ramps or steps.
-
-
Experimental Procedure:
-
Record baseline currents.
-
Apply a TRPV4 agonist (e.g., 1 µM 4α-PDD) to the bath solution to activate TRPV4 currents.
-
Once a stable current is achieved, co-perfuse with different concentrations of this compound to measure the inhibition.
-
-
Data Analysis: The amplitude of the agonist-induced current is measured, and the percentage of inhibition by this compound is calculated. IC50 values are determined from the dose-response curve.
In Vivo Models
This animal model is used to study bladder inflammation and dysfunction, conditions where TRPV4 is implicated.
-
Animals: Adult female C57BL/6 mice or Sprague-Dawley rats.
-
Induction of Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (CYP) at a dose of 150-200 mg/kg is administered. Control animals receive a vehicle injection (saline).
-
Cystometry: 24-48 hours after CYP injection, the animals are anesthetized, and a catheter is inserted into the bladder via the urethra. The bladder is continuously filled with saline at a constant rate (e.g., 10-20 µL/min for mice). Bladder pressure is continuously monitored to record voiding events.
-
Experimental Procedure:
-
Record a baseline period of cystometric activity (e.g., 30-60 minutes).
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
Continue recording cystometric parameters for a defined period (e.g., 1-2 hours) to assess the effects of the compound.
-
-
Data Analysis: Key parameters such as voiding frequency, voided volume, and intercontraction interval are analyzed and compared between vehicle- and this compound-treated groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving TRPV4 and the experimental workflows described in this guide.
Caption: TRPV4 channel activation by various stimuli and its inhibition by this compound.
Caption: Experimental workflow for the calcium imaging assay.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Caption: In vivo experimental workflow for the cyclophosphamide-induced cystitis model.
Conclusion
This compound stands out as a highly potent and selective antagonist of the TRPV4 channel. Its well-characterized pharmacological profile, supported by robust in vitro and in vivo data, makes it an indispensable tool for investigating the multifaceted roles of TRPV4 in health and disease. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research and accelerate the development of novel therapeutics targeting the TRPV4 channel.
References
- 1. Endothelial TRPV4 channels and vasodilator reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. TRPV4 channels mediate cyclic strain-induced endothelial cell reorientation through integrin to integrin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Osmotic Stress: A Technical Guide to Utilizing HC-067047, a Selective TRPV4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of HC-067047, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, in the investigation of osmotic stress. This document outlines the core principles, experimental protocols, and key quantitative data to facilitate the design and execution of robust in vitro studies.
Introduction to TRPV4 and Osmotic Stress
The TRPV4 channel is a non-selective cation channel that plays a crucial role in cellular mechanotransduction and osmosensation.[1][2][3] It is activated by a variety of physical and chemical stimuli, including changes in cell volume induced by osmotic stress.[1][4] Hypo-osmotic conditions, leading to cell swelling, activate TRPV4, resulting in an influx of calcium ions (Ca²⁺).[5][6] This Ca²⁺ influx triggers a cascade of downstream signaling events, culminating in a regulatory volume decrease (RVD), a process where the cell returns to its normal volume.[2][7]
This compound is a valuable pharmacological tool for dissecting the role of TRPV4 in these processes due to its high potency and selectivity.[8] By specifically blocking TRPV4 channels, researchers can elucidate the precise contribution of this channel to cellular responses to osmotic stress.
Quantitative Data: this compound Potency and Selectivity
The efficacy of this compound as a TRPV4 antagonist has been quantified across different species and against other related TRP channels. This information is critical for determining appropriate experimental concentrations.
| Parameter | Species/Channel | Value | Reference |
| IC₅₀ | Human TRPV4 | 48 ± 6 nM | [8] |
| Rat TRPV4 | 133 ± 25 nM | [8] | |
| Mouse TRPV4 | 17 ± 3 nM | [8] | |
| Endogenous Mouse Urothelial Cell TRPV4 (4α-PDH induced) | 22 ± 1 nM | [8] | |
| Selectivity | TRPV1, TRPV2, TRPV3 | >100-fold higher IC₅₀ vs TRPV4 | [8] |
| TRPM8 | ~10-fold higher IC₅₀ vs TRPV4 | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide step-by-step protocols for key experiments in the study of osmotic stress using this compound.
Induction of Hypo-osmotic Stress in Cultured Cells
This protocol describes a general method for inducing hypo-osmotic stress in an in vitro setting.
Materials:
-
Cultured cells of interest plated on appropriate sterile cultureware (e.g., glass-bottom dishes for imaging).
-
Isotonic buffer (e.g., Hanks' Balanced Salt Solution [HBSS] or a similar physiological saline solution, osmolality adjusted to ~300 mOsm/kg).
-
Hypo-osmotic buffer (prepared by diluting the isotonic buffer with sterile, deionized water to the desired osmolality, e.g., 200-250 mOsm/kg).
-
Osmometer for verifying buffer osmolality.
Procedure:
-
Culture cells to the desired confluency under standard conditions.
-
On the day of the experiment, wash the cells twice with pre-warmed isotonic buffer to remove culture medium.
-
For baseline measurements, incubate the cells in the isotonic buffer.
-
To induce hypo-osmotic stress, rapidly replace the isotonic buffer with the pre-warmed hypo-osmotic buffer.
-
The duration of the hypo-osmotic stress will depend on the specific experimental endpoint (e.g., for RVD assays, this can range from minutes to an hour).
-
For experiments involving this compound, pre-incubate the cells with the desired concentration of the antagonist in the isotonic buffer for a sufficient time (e.g., 15-30 minutes) before and during the application of the hypo-osmotic buffer. A typical effective concentration for complete inhibition in vitro is 1 µM.[8]
Calcium Imaging with Fura-2 AM
This protocol outlines the measurement of intracellular calcium concentration ([Ca²⁺]i) changes in response to osmotic stress.
Materials:
-
Fura-2 AM (acetoxymethyl ester form of Fura-2).
-
Anhydrous DMSO.
-
Pluronic F-127 (optional, to aid in dye loading).
-
Isotonic and hypo-osmotic buffers (as described above).
-
This compound.
-
Fluorescence imaging system equipped with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Procedure:
-
Fura-2 AM Stock Solution: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO. Store protected from light and moisture.
-
Cell Loading:
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution in isotonic buffer to a final concentration of 1-5 µM. The addition of 0.02% Pluronic F-127 can facilitate dye loading.
-
Incubate the cells with the loading buffer at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with isotonic buffer to remove extracellular Fura-2 AM.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the imaging chamber of the fluorescence microscope.
-
Perfuse the cells with isotonic buffer to establish a stable baseline fluorescence ratio (F340/F380).
-
To investigate the effect of this compound, perfuse the cells with isotonic buffer containing the desired concentration of the antagonist.
-
Induce hypo-osmotic stress by switching the perfusion to the hypo-osmotic buffer (with or without this compound).
-
Record the fluorescence intensity at both 340 nm and 380 nm excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
Changes in this ratio are proportional to changes in intracellular calcium concentration.
-
Regulatory Volume Decrease (RVD) Assay
This protocol describes a method to monitor changes in cell volume following hypo-osmotic stress.
Materials:
-
Isotonic and hypo-osmotic buffers.
-
This compound.
-
Microscope with differential interference contrast (DIC) or phase-contrast optics.
-
Image analysis software capable of measuring cell cross-sectional area or volume.
Procedure:
-
Plate cells on glass-bottom dishes suitable for high-resolution imaging.
-
On the day of the experiment, replace the culture medium with isotonic buffer and allow the cells to equilibrate.
-
Acquire baseline images of the cells in the isotonic buffer.
-
For the antagonist group, pre-incubate the cells with this compound in isotonic buffer.
-
Induce hypo-osmotic stress by replacing the isotonic buffer with the hypo-osmotic buffer (with or without this compound).
-
Acquire images of the same field of view at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Data Analysis:
-
Using image analysis software, measure the cross-sectional area of individual cells at each time point.
-
Normalize the cell area at each time point to the baseline area in the isotonic buffer.
-
Plot the relative cell area against time to visualize the initial cell swelling and the subsequent regulatory volume decrease.
-
Compare the extent and rate of RVD in the presence and absence of this compound to determine the role of TRPV4.
-
Signaling Pathways and Visualizations
The activation of TRPV4 by hypo-osmotic stress initiates a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
References
- 1. TRPV4 plays an evolutionary conserved role in the transduction of osmotic and mechanical stimuli in live animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Characterization of TRPV4 As an Osmotically Sensitive Ion Channel in Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of TRPV4 by mechanical, osmotic or pharmaceutical stimulation is anti-inflammatory blocking IL-1β mediated articular cartilage matrix destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TRPV4 increases cardiomyocyte calcium cycling and contractility yet contributes to damage in the aged heart following hypoosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV4 increases cardiomyocyte calcium cycling and contractility yet contributes to damage in the aged heart following hypoosmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
HC-067047: A Technical Guide to its Antagonistic Effects on TRPV4-Mediated Calcium Influx
For Researchers, Scientists, and Drug Development Professionals
Abstract
HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This technical guide provides an in-depth overview of this compound, its mechanism of action in blocking calcium influx, and detailed protocols for its application in experimental settings. The information is curated for professionals in research and drug development who are investigating TRPV4-related signaling pathways and their therapeutic potential.
Introduction to this compound
This compound is a small molecule inhibitor of the TRPV4 ion channel, a non-selective cation channel that is permeable to calcium (Ca²⁺). TRPV4 is implicated in a wide array of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its dysregulation has been linked to various pathological conditions such as pain, inflammation, and organ dysfunction. As a selective antagonist, this compound serves as a critical tool for elucidating the physiological and pathological roles of TRPV4.
Mechanism of Action: Inhibition of Calcium Influx
The primary mechanism of action of this compound is the direct blockade of the TRPV4 ion channel. TRPV4 can be activated by a variety of stimuli, including hypotonicity, heat, and synthetic agonists like GSK1016790A and 4α-Phorbol 12,13-didecanoate (4α-PDD). Upon activation, the channel opens, leading to an influx of cations, most notably Ca²⁺. This increase in intracellular Ca²⁺ concentration triggers a cascade of downstream signaling events. This compound effectively and reversibly inhibits this TRPV4-mediated current, thereby preventing the subsequent rise in intracellular Ca²⁺.[1][2]
Signaling Pathway of TRPV4 Activation and this compound Inhibition
Caption: TRPV4 activation by various stimuli leads to Ca²⁺ influx, which is blocked by this compound.
Quantitative Data: Potency and Selectivity
This compound exhibits high potency against TRPV4 channels from different species. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its efficacy in blocking TRPV4-mediated responses.
| Species/Assay | IC₅₀ (nM) | Reference |
| Human TRPV4 (current inhibition) | 48 ± 6 | [2] |
| Rat TRPV4 (current inhibition) | 133 ± 25 | [2] |
| Mouse TRPV4 (current inhibition) | 17 ± 3 | [2] |
| Mouse Urothelial Cells (Ca²⁺ response to 4α-PDH) | 22 ± 1 | [2] |
Furthermore, this compound is highly selective for TRPV4 over other TRP channels, including TRPV1, TRPV2, TRPV3, and TRPM8, making it a reliable tool for specific TRPV4 inhibition.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound to study its effects on calcium influx.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the ion currents flowing through the TRPV4 channel in response to agonists and the inhibitory effect of this compound.
Experimental Workflow
Caption: Workflow for whole-cell patch-clamp analysis of this compound's inhibitory effect.
Methodology:
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing human, rat, or mouse TRPV4 are cultured on glass coverslips.
-
Solutions:
-
External Solution (in mM): 150 NaCl, 6 CsCl, 1.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 150 CsCl, 5 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
Record baseline currents in the external solution.
-
Perfuse the cells with a TRPV4 agonist (e.g., 1 µM 4α-PDD) to activate the channel and record the resulting current.
-
Apply this compound at various concentrations (e.g., 1 nM to 10 µM) in the presence of the agonist to determine the IC₅₀.
-
Perform a washout with the external solution to observe the reversibility of the inhibition.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Calculate the percentage of inhibition for each concentration and fit the data to a concentration-response curve to determine the IC₅₀.
Ratiometric Calcium Imaging
This method allows for the measurement of changes in intracellular calcium concentration in a population of cells in response to TRPV4 activation and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for Fura-2 AM-based calcium imaging to assess this compound activity.
Methodology:
-
Cell Preparation: Plate cells (e.g., HEK293-TRPV4 or primary cultured cells like urothelial cells) on glass-bottom dishes or coverslips.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells with the physiological salt solution to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.
-
Record the baseline fluorescence ratio (F340/F380) for a few minutes.
-
Apply a TRPV4 agonist (e.g., 100 nM GSK1016790A or 1 µM 4α-PDH) and record the increase in the fluorescence ratio.
-
In the continued presence of the agonist, apply this compound to observe the inhibition of the calcium response.
-
-
Data Analysis: The change in intracellular calcium concentration is proportional to the F340/F380 ratio. Quantify the peak response to the agonist and the degree of inhibition by this compound.
Applications in Research and Drug Development
This compound is a valuable pharmacological tool for:
-
Target Validation: Confirming the role of TRPV4 in various cellular and in vivo models of disease.
-
Mechanism of Action Studies: Dissecting the downstream signaling pathways activated by TRPV4-mediated calcium influx.
-
Screening and Compound Profiling: Serving as a reference compound in high-throughput screens for novel TRPV4 modulators.
-
Preclinical Studies: Investigating the therapeutic potential of TRPV4 inhibition in animal models of pain, inflammation, edema, and bladder dysfunction.[2][3]
Conclusion
This compound is a potent, selective, and reversible antagonist of the TRPV4 channel. Its ability to block TRPV4-mediated calcium influx makes it an indispensable tool for researchers and drug developers. The detailed protocols provided in this guide will facilitate the effective use of this compound in elucidating the complex roles of TRPV4 in health and disease and in the pursuit of novel therapeutic strategies.
References
- 1. Measurement of [Ca²⁺]i in whole cell suspensions using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial TRPV4 channels and vasodilator reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient receptor potential cation channel, subfamily V, member 4 and airway sensory afferent activation: Role of adenosine triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Preliminary Studies Using HC-067047
Introduction: HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2] As a non-competitive antagonist, it reversibly inhibits TRPV4 channels across multiple species, including human, rat, and mouse.[3] This property has made it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPV4 in a variety of preclinical models. This guide summarizes key quantitative data from these preliminary studies, details common experimental protocols, and illustrates the signaling pathways implicated in this compound's mechanism of action.
Quantitative Data Summary
The efficacy of this compound has been quantified in both in vitro and in vivo settings. The data below are compiled from foundational studies to provide a comparative overview.
Table 1: In Vitro Potency of this compound
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against TRPV4 orthologs from different species and under various experimental conditions.
| Target | Species | Assay Type | IC₅₀ (nM) | Reference |
| TRPV4 Ortholog | Human | Electrophysiology | 48 | [3][4][5][6][7] |
| TRPV4 Ortholog | Rat | Electrophysiology | 133 | [3][4][5][6][7] |
| TRPV4 Ortholog | Mouse | Electrophysiology | 17 | [3][4][5][6][7] |
| Endogenous TRPV4 | Mouse | Ca²⁺ Imaging (Urothelial Cells) | 22 | [4][5] |
Table 2: Summary of Key In Vivo Studies with this compound
This table highlights the diverse therapeutic areas where this compound has been evaluated, detailing the models, dosing regimens, and principal outcomes.
| Therapeutic Area | Model | Species | Dose & Route | Key Findings | Reference(s) |
| Urology | Cyclophosphamide-Induced Cystitis | Mouse, Rat | 10 mg/kg, i.p. | Increased functional bladder capacity and voided volume; decreased voiding frequency.[1][2][6][8] | [1][2][6][8] |
| Urology | Chronic Urothelial Overexpression of NGF | Mouse | 1 µM, Intravesical | Reduced voiding frequency and non-voiding contractions.[9] | [9] |
| Cardiology | Myocardial Ischemia/Reperfusion | Mouse | 5, 10, 20 mg/kg | Dose-dependently reduced infarct size and cardiomyocyte apoptosis.[10] | [10] |
| Neurology | Traumatic Brain Injury (FPI Model) | Mouse | 20 nmol/day, i.c.v. | Reduced vasogenic edema and blood-brain barrier disruption.[11][12] | [11][12] |
| Neurology | Intracerebral Hemorrhage | Rat | 150 pmol | Ameliorated neurological symptoms, brain edema, and neuronal death.[13] | [13] |
| Neurology / Immunology | LPS-Induced Depression | Mouse | Not specified | Rescued depression-like behaviors; reduced neuroinflammation and glial activation.[14][15][16] | [14][15][16] |
| Gastroenterology | LPS-Induced Endotoxemia Colonic Injury | Mouse | Not specified | Protected against oxidative stress, mitophagy, and inflammatory pyroptosis in the colon.[17][18] | [17][18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines key protocols employed in studies with this compound.
Compound Formulation for In Vivo Administration
Proper solubilization is critical for bioavailability and consistent results.
-
Method 1 (Systemic Administration): A stock solution of this compound in DMSO is prepared. For the working solution, the stock is sequentially diluted with co-solvents. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] It is recommended to prepare the working solution fresh on the day of use.
-
Method 2 (Alternative Systemic): For a 1 mL working solution, 50 μL of a 100 mg/mL DMSO stock solution is added to 950 μL of corn oil and mixed thoroughly.[6]
-
Preparation for Intravesical Instillation: this compound is dissolved to the desired final concentration (e.g., 1 µM) in a vehicle solution suitable for bladder administration, such as saline.[9]
In Vitro Assays
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of TRPV4 channels. Cells are transiently transfected with vectors containing the cDNA for human, rat, or mouse TRPV4.[1]
-
Electrophysiology (Whole-Cell Patch Clamp): This technique is used to directly measure ion currents through the TRPV4 channel. Following transfection, cells expressing TRPV4 are voltage-clamped, and currents are recorded before and after the application of a TRPV4 agonist (e.g., 4α-PDD) and subsequent application of this compound to determine its inhibitory effect.
-
Calcium Imaging: Cultured cells (e.g., primary urothelial cells or transfected HEK293 cells) are loaded with a calcium-sensitive fluorescent dye like Fura-2 AM or Fluo-4 AM.[19] Baseline fluorescence is measured, followed by stimulation with a TRPV4 agonist. This compound is then added to the medium, and the reduction in the agonist-induced calcium response is quantified to determine the IC₅₀.[8]
In Vivo Models and Procedures
-
Cyclophosphamide-Induced Cystitis Model: To induce bladder inflammation and overactivity, mice or rats are given a single intraperitoneal (i.p.) injection of cyclophosphamide. Cystometric analysis is typically performed 24-48 hours later.[1][2]
-
Cystometry in Anesthetized or Conscious Animals: To assess bladder function, a catheter is implanted into the bladder dome. In anesthetized models, the bladder is continuously filled with saline while intravesical pressure is recorded to measure parameters like voiding frequency, voided volume, and bladder capacity. In conscious, freely moving models, similar parameters are recorded to assess function without the confounding effects of anesthesia.[8][9] this compound or vehicle is administered (i.p. or intravesically) to evaluate its acute effects on these parameters.[1][9]
-
Traumatic Brain Injury (TBI) Model): A common model is the Lateral Fluid Percussion Injury (LFPI), which mimics aspects of human TBI.[20] Following the injury, this compound is administered (e.g., via intracerebroventricular injection) and outcomes such as brain water content (edema) and Evans blue extravasation (blood-brain barrier integrity) are measured at specific time points.[11][12]
-
LPS-Induced Systemic Inflammation Model: A single i.p. injection of lipopolysaccharide (LPS) is used to induce a systemic inflammatory response, leading to neuroinflammation and associated behavioral changes like depression.[14][15] this compound is administered to assess its ability to mitigate these effects. Behavioral tests, such as the tail suspension test and forced swim test, are used to evaluate depression-like behaviors.[21][22]
Biochemical and Histological Analyses
-
Western Blotting: Tissue or cell lysates are used to quantify the protein expression levels of key signaling molecules (e.g., CaMKII, NLRP3, tight junction proteins) to elucidate the molecular mechanism of this compound's action.[13][17]
-
Quantitative PCR (qPCR): This technique is used to measure changes in mRNA expression of target genes (e.g., MMP-9, VEGF-A) in response to injury and treatment with this compound.[11]
-
Immunofluorescence and Histology: Tissue sections are stained to visualize cellular morphology, protein localization (e.g., for apoptosis markers like TUNEL), or barrier integrity.[13][17]
Signaling Pathways and Visualized Workflows
This compound exerts its effects by blocking the initial Ca²⁺ influx through the TRPV4 channel, thereby inhibiting various downstream pathological signaling cascades.
General Experimental Workflow
The diagram below illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical model of disease.
Caption: General workflow for preclinical evaluation of this compound.
LPS-Induced Neuroinflammation Pathway
In models of depression induced by LPS, this compound blocks neuroinflammatory signaling in the hippocampus.[14][16]
Caption: this compound inhibits the LPS-induced neuroinflammatory cascade.
Endotoxemia-Induced Colonic Injury Pathway
This compound demonstrates protective effects in the colon during endotoxemia by preventing TRPV4-mediated oxidative stress and cell death pathways.[17]
Caption: this compound protects against endotoxemia-induced colonic injury.
TRPV4-Mediated Blood-Brain Barrier Disruption
In brain injury models, this compound preserves blood-brain barrier (BBB) integrity by inhibiting pathways that lead to junctional protein degradation.[11][13]
Caption: Mechanism of this compound in preventing TBI-induced BBB disruption.
References
- 1. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. HC 067047 | TRPV Channels | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. pnas.org [pnas.org]
- 9. TRPV4 blockade reduces voiding frequency, ATP release, and pelvic sensitivity in mice with chronic urothelial overexpression of NGF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Inhibition of Transient Receptor Potential Vanilloid 4 Reduces Vasogenic Edema after Traumatic Brain Injury in Mice [jstage.jst.go.jp]
- 12. Pharmacological Inhibition of Transient Receptor Potential Vanilloid 4 Reduces Vasogenic Edema after Traumatic Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TRPV4 Blockade Preserves the Blood–Brain Barrier by Inhibiting Stress Fiber Formation in a Rat Model of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRPV4 inhibitor HC067047 produces antidepressant-like effect in LPS-induced depression mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. researchgate.net [researchgate.net]
- 17. HC067047 as a potent TRPV4 inhibitor repairs endotoxemia colonic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Role of the TRPV4 Channel in Intestinal Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lateral fluid percussion injury: A rat model of experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lipopolysaccharide-induced depression is associated with estrogen receptor-α/SIRT1/NF-κB signaling pathway in old female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
The Pharmacology of HC-067047: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2] This synthetic molecule has emerged as a critical tool for investigating the physiological and pathophysiological roles of TRPV4, a polymodal sensor involved in a wide array of cellular processes. This technical guide provides an in-depth overview of the pharmacology of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and its impact on various signaling pathways.
Core Pharmacology
Mechanism of Action
This compound functions as a reversible, non-competitive antagonist of the TRPV4 ion channel.[3] Its inhibitory action has been demonstrated across multiple species, including human, mouse, and rat TRPV4 orthologs.[1][2] The antagonism is effective against a variety of TRPV4 activators, such as the synthetic agonist GSK1016790A, the phorbol ester 4α-phorbol 12,13-didecanoate (4α-PDD), as well as physical stimuli like heat and osmotic pressure.[3] This broad inhibitory profile suggests that this compound does not compete directly with agonists for their binding sites but rather modulates the channel's gating mechanism.
Quantitative Data
The potency and selectivity of this compound have been quantified in various assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against TRPV4 from different species and its selectivity over other related TRP channels.
Table 1: Potency of this compound against TRPV4 Orthologs
| Species | IC50 (nM) | Assay Type | Reference |
| Human | 48 | Whole-cell patch clamp | [4] |
| Human | 48 | Calcium Imaging | [5] |
| Mouse | 17 | Whole-cell patch clamp | [2] |
| Rat | 133 | Whole-cell patch clamp | [2][5] |
| Mouse (endogenous, urothelial cells) | 22 | Calcium Imaging (4α-PDH induced) |
Table 2: Selectivity of this compound
| Channel | Fold Selectivity over TRPV4 (human) | Reference |
| TRPV1 | >100 | |
| TRPV2 | >100 | |
| TRPV3 | >100 | |
| TRPM8 | ~10 |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's pharmacological effects. Below are protocols for key in vitro and in vivo experiments.
In Vitro Assays
1. Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion flow through TRPV4 channels in the cell membrane, providing a precise quantification of inhibition by this compound.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human, mouse, or rat TRPV4.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 150 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with CsOH.
-
External (Bath) Solution (in mM): 150 NaCl, 10 HEPES, 1 CaCl2, 1 MgCl2, adjusted to pH 7.4 with NaOH.
-
-
Procedure:
-
Culture cells on glass coverslips to sub-confluent levels.
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Establish a whole-cell patch clamp configuration on a single cell using a glass micropipette filled with the internal solution.
-
Clamp the membrane potential at a holding potential of -40 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit TRPV4 currents.
-
Activate TRPV4 channels by applying a known agonist, such as 10 nM GSK1016790A or 1 µM 4α-PDD, to the bath solution.
-
Once a stable baseline current is established, co-apply this compound at various concentrations with the agonist.
-
Record the inhibition of the agonist-induced current.
-
Wash out this compound to observe the reversibility of inhibition.
-
Construct a concentration-response curve to determine the IC50 value.
-
2. Intracellular Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca2+]i) upon TRPV4 activation and its inhibition by this compound.
-
Cell Line: HEK293 cells expressing the desired TRPV4 ortholog or primary cells endogenously expressing TRPV4 (e.g., urothelial cells, cardiomyocytes).
-
Fluorescent Indicator: Fluo-4 AM (acetoxymethyl ester).
-
Procedure:
-
Plate cells on glass-bottom dishes.
-
Load cells with 2-5 µM Fluo-4 AM in physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.[6]
-
Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Acquire baseline fluorescence images using a fluorescence microscope or a plate reader (excitation ~488 nm, emission ~520 nm).
-
Stimulate cells with a TRPV4 agonist (e.g., 100-500 nM GSK1016790A).[7]
-
Record the increase in fluorescence intensity, which corresponds to an increase in [Ca2+]i.
-
In separate experiments or after washout, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes before agonist application.
-
Measure the inhibition of the agonist-induced calcium response.
-
Calculate the IC50 from the concentration-response data.
-
In Vivo Assay
1. Mouse Model of Cyclophosphamide-Induced Cystitis
This model is used to evaluate the efficacy of this compound in mitigating bladder overactivity and pain, conditions where TRPV4 is implicated.
-
Animal Model: Wild-type and TRPV4 knockout (Trpv4-/-) mice.
-
Induction of Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 200 mg/kg).
-
Drug Administration: this compound is administered i.p. at doses ranging from 1 to 50 mg/kg.[8]
-
Cystometry Protocol:
-
Anesthetize the mice (e.g., with urethane).
-
Implant a catheter into the bladder via the dome.
-
Connect the catheter to a pressure transducer and an infusion pump.
-
Infuse saline into the bladder at a constant rate (e.g., 10-20 µl/min) to elicit voiding contractions.
-
Record bladder pressure, voiding frequency, and voided volume for a baseline period (e.g., 30 minutes).
-
Administer this compound i.p. and continue recording for a defined period (e.g., 30-60 minutes) to assess its effects on cystometric parameters.[8]
-
Compare the effects in wild-type and Trpv4-/- mice to confirm on-target activity.
-
Signaling Pathways and Cellular Effects
This compound, by blocking TRPV4-mediated calcium influx, modulates several downstream signaling pathways involved in inflammation, apoptosis, and cellular stress.
Inhibition of Inflammatory Pathways
TRPV4 activation is linked to pro-inflammatory signaling. This compound has been shown to attenuate inflammation by inhibiting the NF-κB pathway . In models of neuroinflammation, this compound treatment reduces the phosphorylation of IκK and IκB, and the subsequent nuclear translocation of the p65/p50 NF-κB subunits. This leads to a decrease in the expression of pro-inflammatory cytokines.
Furthermore, this compound can suppress the activation of the NLRP3 inflammasome . By preventing the initial calcium influx through TRPV4, it inhibits the downstream activation of CaMKII, which is a key step in NLRP3 inflammasome assembly and the subsequent processing and release of IL-1β and IL-18.[9]
Modulation of Apoptosis and Cellular Stress
This compound has demonstrated protective effects against apoptosis in various cell types, including cardiomyocytes and neurons. Excessive calcium entry through TRPV4 can trigger apoptotic cascades. By blocking this initial trigger, this compound prevents the activation of downstream apoptotic effectors.
One of the key mechanisms by which TRPV4 activation can lead to cell death is through the induction of endoplasmic reticulum (ER) stress . Over-activation of TRPV4 disrupts calcium homeostasis, leading to the unfolded protein response (UPR) in the ER. This compound has been shown to mitigate ER stress by preventing this calcium dysregulation.
Furthermore, TRPV4-mediated calcium influx can lead to increased production of reactive oxygen species (ROS) , contributing to oxidative stress and cellular damage. This compound can attenuate this ROS production.
Experimental Workflow for Characterizing this compound
The following diagram outlines a logical workflow for the comprehensive pharmacological characterization of this compound.
Conclusion
This compound is a highly valuable pharmacological tool for the study of TRPV4 channels. Its potency and selectivity allow for the precise dissection of TRPV4's role in a multitude of biological processes. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of inflammation, apoptosis, and other TRPV4-mediated phenomena. As research into the therapeutic potential of TRPV4 modulation continues, this compound will undoubtedly remain a cornerstone of these investigations.
References
- 1. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 2. HC 067047 | TRPV Channels | Tocris Bioscience [tocris.com]
- 3. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Detection of TUNEL-positive cardiomyocytes and c-kit-positive progenitor cells in children with congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Activation of transient receptor potential vanilloid 4 involves in hypoxia/reoxygenation injury in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inflammation and NLRP3 inflammasome activation initiated in response to pressure overload by CaMKIIδ signaling in cardiomyocytes are essential for adverse cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HC-067047: An in vitro Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3] This document provides detailed application notes and protocols for the in vitro use of this compound in experimental research. It includes a summary of its inhibitory concentrations, comprehensive protocols for common cell-based assays such as calcium imaging and whole-cell patch-clamp electrophysiology, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is permeable to Ca²⁺. It is activated by a variety of stimuli, including heat, osmotic pressure, mechanical stress, and endogenous ligands.[1][4] TRPV4 is implicated in a wide range of physiological processes and its dysregulation has been linked to various pathological conditions.[1] this compound serves as a critical pharmacological tool for investigating the role of TRPV4 in these processes. It reversibly inhibits TRPV4 channels across different species, demonstrating selectivity over other TRP channels like TRPV1, TRPV2, TRPV3, and TRPM8.[2][3]
Data Presentation
Inhibitory Activity of this compound
The half-maximal inhibitory concentration (IC₅₀) of this compound has been determined for TRPV4 orthologs from different species, highlighting its potency. The compound's inhibitory effects have been consistently demonstrated in various cell-based assays.
| Target | Species | Assay Type | IC₅₀ (nM) | Reference |
| TRPV4 | Human | Whole-cell patch clamp | 48 | [4][5][6] |
| TRPV4 | Human | Calcium mobilization (FLIPR) | 57 | [6] |
| TRPV4 | Mouse | Whole-cell patch clamp | 17 | [4][5][6] |
| TRPV4 | Rat | Whole-cell patch clamp | 133 | [4][5][6] |
| Endogenous TRPV4 | Mouse (urothelial cells) | Calcium imaging | 22 | [7] |
Signaling Pathways and Experimental Workflows
TRPV4 Signaling Pathway
Activation of the TRPV4 channel leads to an influx of Ca²⁺, which acts as a second messenger to initiate a cascade of downstream signaling events. These pathways can influence cellular processes such as inflammation, proliferation, and apoptosis. The diagram below illustrates a simplified overview of the TRPV4 signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. TRPV4 Channel in Neurological Disease: from Molecular Mechanisms to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Multifaceted Functions of TRPV4 and Calcium Oscillations in Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of HC-067047 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of HC-067047, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, in various mouse models. The provided protocols and data are intended to serve as a guide for designing and executing preclinical studies.
Introduction
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPV4.[1][2][3] It reversibly inhibits human, rat, and mouse TRPV4 channels with IC50 values of 48 nM, 133 nM, and 17 nM, respectively.[2][3] In vivo studies have demonstrated its efficacy in models of cystitis, traumatic brain injury, neuropathic pain, and myocardial ischemia/reperfusion injury.[1][4][5][6]
Quantitative Data Summary
The following table summarizes the in vivo dosages and administration routes of this compound used in various mouse models.
| Mouse Model | Dosage | Administration Route | Key Findings | Reference |
| Cyclophosphamide-Induced Cystitis | 1, 10, 50 mg/kg | Intraperitoneal (i.p.) | Dose-dependently decreased voiding frequency and increased voided volume.[1][2] | [1][2] |
| Traumatic Brain Injury (Fluid Percussion Injury) | 1, 10, 100 nmol | Intracerebroventricular (i.c.v.) | Dose-dependently reduced brain water content and Evans blue extravasation.[4] | [4] |
| Paclitaxel-Induced Neuropathic Pain | Not specified | Intraperitoneal (i.p.) | Partially reduced mechanical hypersensitivity.[5] | [5] |
| Endotoxemia (LPS-induced) | 10 mg/kg | Intraperitoneal (i.p.) | Second injection given after initial baseline recording.[7] | [7] |
| Myocardial Ischemia/Reperfusion | 5, 10, 20 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction in infarct size.[8] | [6][8] |
| Myocardial Ischemia/Reperfusion | 0.025 mg/kg (agonist) | Intravenous (i.v.) | Agonist (GSK1016790A) administered at the onset of reperfusion.[6] | [6] |
Signaling Pathways
This compound acts by inhibiting the TRPV4 channel, a non-selective calcium channel.[5] The activation of TRPV4 can be triggered by various stimuli, leading to an influx of Ca2+. This calcium influx can, in turn, activate downstream signaling pathways, including those involving Protein Kinase C (PKC), Protein Kinase A (PKA), and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[5][9] In pathological conditions, the over-activation of these pathways can contribute to cellular dysfunction and injury.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration for Cystitis Model
This protocol is based on the methodology used in the study of cyclophosphamide-induced cystitis in mice.[1]
1. Materials:
- This compound
- Vehicle (e.g., 10% DMSO in saline)[7]
- Cyclophosphamide
- Sterile saline
- Syringes and needles for i.p. injection
2. Animal Model:
- Wild-type mice.
- Induce cystitis by a single intraperitoneal injection of cyclophosphamide.
3. This compound Preparation:
- Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., 0.1, 1, and 5 mg/mL to achieve doses of 1, 10, and 50 mg/kg in a 10 mL/kg injection volume).
4. Administration:
- Following the induction of cystitis, administer the prepared this compound solution or vehicle via intraperitoneal injection.
- A single injection is typically administered for acute studies.[1]
5. Monitoring and Analysis:
Monitor bladder function, including voiding frequency and volume.[1]
At the end of the experiment, plasma can be collected to determine the concentration of this compound.[1]
Workflow for Intraperitoneal Administration Protocol 2: Intracerebroventricular (i.c.v.) Administration for Traumatic Brain Injury Model
This protocol is adapted from a study investigating the effects of this compound on traumatic brain injury in mice.[4]
1. Materials:
- This compound
- Artificial cerebrospinal fluid (aCSF) or other suitable vehicle
- Stereotaxic apparatus
- Hamilton syringe
- Anesthesia
2. Animal Model:
- Mice subjected to fluid percussion injury or another model of traumatic brain injury.
3. This compound Preparation:
- Dissolve this compound in the vehicle to achieve the desired concentrations for i.c.v. administration (e.g., to deliver 1, 10, or 100 nmol per mouse).
4. Surgical Procedure and Administration:
- Anesthetize the mouse and place it in a stereotaxic frame.
- Perform a craniotomy to expose the target ventricle.
- Slowly infuse the prepared this compound solution into the ventricle using a Hamilton syringe.
- The study cited administered the drug repeatedly.[4]
5. Post-operative Care and Analysis:
- Provide appropriate post-operative care.
- Assess outcomes such as brain water content and blood-brain barrier integrity (e.g., using Evans blue extravasation).[4]
Important Considerations
-
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound and for minimizing any potential vehicle-induced effects. Common vehicles include DMSO/saline mixtures for systemic administration.[7]
-
Dose-Response Studies: It is recommended to perform dose-response studies to determine the optimal effective dose for a specific mouse model and endpoint.
-
Pharmacokinetics: The plasma concentration of this compound can be measured to correlate with the observed pharmacological effects. For example, a 50 mg/kg i.p. dose in mice resulted in an average plasma concentration of 5.16 ± 0.85 μM.[1]
-
Specificity: To confirm that the observed effects are due to TRPV4 inhibition, it is advisable to include experiments with TRPV4 knockout mice (Trpv4−/−).[1] this compound has been shown to have no effect on bladder function in these mice.[1][2]
-
Side Effects: While a single 10 mg/kg dose of this compound was well-tolerated in mice with no obvious side effects on core body temperature, heart rate, or locomotion, a higher dose of 100 mg/kg produced side effects such as hunched posture and piloerection.[1]
These application notes and protocols are intended as a starting point. Researchers should adapt and optimize the procedures based on their specific experimental needs and in accordance with institutional animal care and use guidelines.
References
- 1. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological Inhibition of Transient Receptor Potential Vanilloid 4 Reduces Vasogenic Edema after Traumatic Brain Injury in Mice [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. Activation of transient receptor potential vanilloid 4 involves in hypoxia/reoxygenation injury in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade or deletion of transient receptor potential vanilloid 4 (TRPV4) is not protective in a murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HC067047 as a potent TRPV4 inhibitor repairs endotoxemia colonic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing HC-067047 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2] It is a valuable tool for studying the physiological and pathological roles of TRPV4 in various biological systems. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO).
2. Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 471.51 g/mol | [1][3] |
| Formula | C₂₆H₂₈F₃N₃O₂ | [1] |
| Appearance | White solid | [4] |
| Purity | ≥98% (HPLC) | [1] |
| CAS Number | 883031-03-6 | [1] |
3. Solubility
This compound exhibits good solubility in DMSO, making it a suitable solvent for preparing high-concentration stock solutions. The reported solubility in DMSO varies slightly among suppliers but is consistently in a range suitable for most laboratory applications. It is sparingly soluble in ethanol and insoluble in water.[3]
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 15 mg/mL - 100 mM (approx. 47.15 mg/mL) | [1][5] |
| Ethanol | ~25 mM | [1] |
| Water | Insoluble | [3] |
4. Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common stock concentration for in vitro and in vivo studies.
4.1. Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
4.2. Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a clean, dry microcentrifuge tube or vial on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.715 mg of this compound.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. To prepare a 10 mM solution with 4.715 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed microcentrifuge tubes or cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Table 3: Example Calculations for Preparing this compound Stock Solutions
| Desired Stock Concentration | Mass of this compound for 1 mL | Volume of DMSO |
| 1 mM | 0.4715 mg | 1 mL |
| 5 mM | 2.3575 mg | 1 mL |
| 10 mM | 4.715 mg | 1 mL |
| 50 mM | 23.575 mg | 1 mL |
| 100 mM | 47.15 mg | 1 mL |
5. Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.
-
Solid Compound: Store the powdered form of this compound at +4°C.[1]
-
Stock Solutions: Store DMSO stock solutions in aliquots at -20°C for up to one month or at -80°C for up to one year to avoid repeated freeze-thaw cycles.[3] Before use, thaw the aliquot at room temperature and ensure the solution is clear.
6. Safety Precautions
-
Handle this compound and DMSO in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[5][6]
-
Dispose of waste according to institutional and local regulations.
7. Experimental Workflow
The following diagram illustrates the general workflow for preparing and using an this compound stock solution in a typical cell-based assay.
Caption: Workflow for this compound stock solution preparation and use.
8. Signaling Pathway Context
This compound acts by inhibiting the TRPV4 channel, which is a non-selective cation channel involved in various cellular processes. The diagram below shows a simplified representation of where this compound acts.
Caption: Inhibition of the TRPV4 signaling pathway by this compound.
References
Application Notes and Protocols for HC-067047 Administration in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3][4] It exhibits varying inhibitory concentrations across species, with IC50 values of 48 nM for human, 133 nM for rat, and 17 nM for mouse TRPV4 orthologs.[1][2][5][6] Due to its role in modulating calcium influx in response to stimuli like osmotic pressure and mechanical stress, TRPV4 is a key target in various physiological and pathological processes. This compound has been utilized in rodent models to investigate conditions such as bladder dysfunction, neuropathic pain, and inflammation.[1][7][8][9]
These application notes provide detailed protocols for the preparation and administration of this compound in rat studies, compiled from various scientific publications.
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes of this compound in various rat and mouse studies.
| Route of Administration | Dosage Range | Vehicle | Study Focus | Species | Reference |
| Intraperitoneal (i.p.) | 1 - 50 mg/kg | DMSO, PEG300, Tween-80, Saline | Bladder Dysfunction | Mouse | [5] |
| Intraperitoneal (i.p.) | 10 mg/kg | Not specified | Bladder Dysfunction | Rat | [10] |
| Intraperitoneal (i.p.) | 10 mg/kg | Not specified | Bladder Dysfunction | Mouse | [11][12] |
| Subcutaneous (s.c.) | 1, 10 mg/kg | Not specified | Neuropathic Pain | Mouse | [7] |
| Subcutaneous (s.c.) | 10, 20 mg/kg | DMSO, Ethyl Alcohol, Water | Neuropathic Pain | Rat | [10] |
| Intravesical | 1 µM (0.2 mL) | Not specified | Bladder Dysfunction | Rat | [13] |
| Intracerebroventricular (i.c.v.) | 10 µmol/2 µl | 0.9% Sodium Chloride | Stroke | Mouse | [14][15] |
Experimental Protocols
Preparation of this compound Solution for Injection
The solubility of this compound necessitates the use of a vehicle containing organic solvents for in vivo administration. Below are two reported vehicle formulations.
Vehicle Formulation 1: DMSO/PEG300/Tween-80/Saline
This formulation is suitable for intraperitoneal injections.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix the DMSO and PEG300 solution thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.[16]
-
Vortex the final solution to ensure it is homogenous before administration.
Vehicle Formulation 2: DMSO/Ethanol/Water
This formulation has been used for subcutaneous injections.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ethyl Alcohol
-
Sterile Water
Procedure:
-
Dissolve this compound in DMSO.
-
Dilute the DMSO solution with ethyl alcohol at a ratio of 1:9 (v/v).
-
Further dilute the resulting solution with sterile water at a ratio of 1:9 (v/v).[10]
-
Ensure the final solution is clear and free of precipitates before injection.
Administration Routes
a) Intraperitoneal (i.p.) Injection Protocol
Materials:
-
Prepared this compound solution
-
Sterile syringe (1-3 mL)
-
Sterile needle (23-25 gauge)
-
70% Ethanol or other suitable antiseptic
-
Personal Protective Equipment (PPE): Gloves, lab coat
Procedure:
-
Restrain the rat manually. One common method is to gently grasp the rat around the shoulders, allowing the abdomen to be exposed. For a two-person technique, one person can restrain the rat while the other performs the injection.
-
Position the rat with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[14]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[1]
-
Cleanse the injection site with an antiseptic swab.
-
Insert the needle at a 15-20 degree angle to the abdominal wall, advancing it approximately 5 mm into the peritoneal cavity.[11]
-
Gently pull back on the syringe plunger (aspirate) to ensure that no blood (indicating vessel puncture) or urine/intestinal contents are drawn into the syringe. If any fluid is aspirated, discard the syringe and prepare a new injection.
-
If aspiration is clear, inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions post-injection.
b) Subcutaneous (s.c.) Injection Protocol
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 mL)
-
Sterile needle (25-27 gauge)
-
Personal Protective Equipment (PPE): Gloves, lab coat
Procedure:
-
Restrain the rat. The loose skin over the back and shoulders (scruff) is a common site for subcutaneous injections.
-
Lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, into the base of the skin tent at a shallow angle. Be careful not to pass the needle through the other side of the skin fold.[2][3]
-
Gently aspirate to check for blood. If blood appears, withdraw the needle and select a new site.
-
If no blood is aspirated, inject the solution. A small lump or "bleb" may form under the skin, which will dissipate as the solution is absorbed.
-
Withdraw the needle and apply gentle pressure to the injection site for a moment to prevent leakage.
-
Return the rat to its cage and monitor for any signs of discomfort or local reaction.
Visualizations
Signaling Pathway of TRPV4 Activation
The following diagram illustrates the general signaling cascade initiated by the activation of the TRPV4 channel.
Caption: TRPV4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Rat Study
This diagram outlines a typical experimental workflow for administering this compound to rats and observing its effects.
References
- 1. research.vt.edu [research.vt.edu]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. research.vt.edu [research.vt.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. ltk.uzh.ch [ltk.uzh.ch]
- 6. Giving Medications Figure 2 – Rat Guide [ratguide.com]
- 7. research.vt.edu [research.vt.edu]
- 8. pnas.org [pnas.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.uga.edu [research.uga.edu]
- 12. | BioWorld [bioworld.com]
- 13. Electroacupuncture improves cyclophosphamide-induced bladder overactivity by reducing mechanotransduction in the rat urothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.uky.edu [research.uky.edu]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for HC-067047 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2] TRPV4 is a non-selective cation channel that is activated by a wide range of stimuli, including heat, mechanical stress, and endogenous ligands.[3] Its involvement in various physiological and pathophysiological processes, such as mechanotransduction, osmotic sensation, and pain signaling, makes it a compelling target for drug development.[4][5][6] Patch clamp electrophysiology is a powerful technique to directly measure the ion channel activity and to characterize the pharmacological effects of compounds like this compound. These application notes provide detailed protocols for the use of this compound in patch clamp experiments to study TRPV4 channel function.
Mechanism of Action
This compound is a reversible and selective antagonist of TRPV4 channels.[1][6] It effectively inhibits TRPV4 currents activated by various stimuli, including synthetic ligands such as 4α-phorbol 12,13-didecanoate (4α-PDD) and GSK1016790A, as well as physical stimuli like heat and cell swelling.[6][7] The antagonism is suggested to be noncompetitive.[6] this compound exhibits high selectivity for TRPV4 over other related TRP channels like TRPV1, TRPV2, TRPV3, and TRPM8.[6]
Data Presentation
Quantitative Data for this compound
| Parameter | Species | Value | Reference |
| IC50 | Human | 48 nM | [1][2][6] |
| Mouse | 17 nM | [1][2][6] | |
| Rat | 133 nM | [1][2][6] | |
| Effective Concentration | In vitro (cultured cells) | 1 µM - 10 µM | [1][7] |
| Pre-incubation Time | In vitro (cultured cells) | ≥ 30 minutes | [7] |
Signaling Pathway and Experimental Workflow
TRPV4 Signaling Pathway
The following diagram illustrates the role of TRPV4 as a non-selective cation channel and its inhibition by this compound. Activation of TRPV4 by stimuli such as heat, mechanical stress, or chemical agonists leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and downstream cellular responses. This compound blocks this ion influx by antagonizing the TRPV4 channel.
Experimental Workflow for Patch Clamp Electrophysiology
This diagram outlines the key steps for investigating the effect of this compound on TRPV4 channels using the whole-cell patch clamp technique.
Experimental Protocols
Cell Preparation
The choice of cell type will depend on the research question. This compound has been used on various cell types, including:
-
Cultured mouse lens epithelial cells: Useful for studying the role of TRPV4 in ocular physiology.[7][8]
-
Dorsal Root Ganglion (DRG) neurons: A key model for investigating the role of TRPV4 in mechanosensation and pain.[4][5][9]
-
HEK-293 cells heterologously expressing TRPV4: A common system for studying the specific properties of the channel and its pharmacology in a controlled environment.[6]
General Protocol for Cultured Cells:
-
Culture cells on glass coverslips suitable for microscopy and electrophysiology.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with extracellular solution at a constant rate.
-
For experiments involving this compound, pre-incubate the cells with the antagonist for at least 30 minutes prior to recording.[7]
Solutions
Note: The exact composition of the solutions may need to be optimized for the specific cell type being studied. Always check and adjust the pH and osmolarity of the solutions.
Extracellular Solution (Example)
| Component | Concentration (mM) |
| NaCl | 125 |
| KCl | 2.5 |
| MgCl2 | 1 |
| CaCl2 | 2 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 25 |
| Glucose | 25 |
-
Bubble the solution with 95% O2 / 5% CO2.
-
Adjust pH to 7.4.
-
Adjust osmolarity to 305-315 mOsm.
Intracellular Solution (Example)
| Component | Concentration (mM) |
| K-Gluconate | 115 |
| NaCl | 4 |
| Mg-ATP | 2 |
| Na-GTP | 0.3 |
| HEPES | 10 |
| EGTA | 11 |
-
Adjust pH to 7.2 with KOH.
-
Adjust osmolarity to 270-280 mOsm.
-
Filter the solution through a 0.2 µm filter before use.
Drug Solutions
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentration (e.g., 1-10 µM).
-
Agonist Stock Solution (e.g., GSK1016790A): Prepare a stock solution in DMSO.
-
Agonist Working Solution: Dilute the stock solution in the extracellular solution to the desired final concentration (e.g., 10 nM).[7]
Patch Clamp Recording
Whole-Cell Configuration
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 4-8 MΩ when filled with intracellular solution.
-
Fill the pipette with filtered intracellular solution and mount it on the micromanipulator.
-
Approach the selected cell with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to form a Giga-ohm seal.
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
Voltage-Clamp Recordings
-
Hold the cell at a holding potential of -60 mV or -70 mV.
-
To elicit TRPV4 currents, apply voltage steps or ramps. For example, a voltage ramp from -100 mV to +100 mV over 200 ms can be used to generate a current-voltage (I-V) relationship.
-
Alternatively, voltage steps from a holding potential to various test potentials (e.g., from -80 mV to +80 mV in 20 mV increments) can be applied.[7]
Current-Clamp Recordings
-
In current-clamp mode, the membrane potential is recorded.
-
This configuration is useful for studying the effect of TRPV4 activation and inhibition on the cell's resting membrane potential and excitability.
Experimental Procedure for Antagonist Application
-
Establish a stable whole-cell recording and record baseline currents or membrane potential.
-
Apply the TRPV4 agonist (e.g., 10 nM GSK1016790A) through the perfusion system and record the resulting changes in current or membrane potential.[7]
-
After the agonist effect has reached a steady state or peaked, co-apply this compound (e.g., 10 µM) with the agonist.[7]
-
Alternatively, for pre-incubation studies, perfuse the cells with this compound for at least 30 minutes before applying the agonist.[7]
-
Record the inhibition of the agonist-induced response by this compound.
-
A washout step with the extracellular solution can be performed to assess the reversibility of the block.
Data Analysis
-
Measure the amplitude of the agonist-induced currents in the absence and presence of this compound.
-
Calculate the percentage of inhibition to determine the potency of this compound.
-
Construct dose-response curves by applying different concentrations of this compound to determine the IC50 value.
-
Analyze changes in membrane potential in current-clamp recordings.
-
Statistical analysis should be performed to determine the significance of the observed effects.
Conclusion
This compound is a valuable pharmacological tool for studying the role of TRPV4 channels in cellular physiology and disease. The protocols outlined in these application notes provide a framework for using this compound in patch clamp electrophysiology experiments. Researchers should optimize the specific experimental conditions based on their cell type and research objectives to obtain reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antagonism of TRPV4 channels partially reduces mechanotransduction in rat skeletal muscle afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of TRPV4 channels partially reduces mechanotransduction in rat skeletal muscle afferents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium [frontiersin.org]
- 8. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Imaging Assays with HC-067047
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation.[1] Dysregulation of TRPV4 activity has been implicated in various pathological conditions, making it an attractive target for drug development. Calcium imaging assays are a powerful tool to study the function of ion channels like TRPV4 and to screen for and characterize potential modulators. This document provides detailed application notes and protocols for utilizing this compound in calcium imaging assays to investigate TRPV4 channel activity.
Mechanism of Action of this compound
This compound acts as a reversible and noncompetitive antagonist of the TRPV4 channel.[2][3] It effectively blocks calcium influx mediated by TRPV4 activation in response to a wide range of stimuli, including synthetic agonists such as 4α-phorbol 12,13-didecanoate (4α-PDD) and GSK1016790A, as well as physical stimuli like heat and osmotic changes.[2] Its high potency and selectivity for TRPV4 over other TRP channels make it a valuable pharmacological tool for isolating and studying TRPV4-specific functions.[2][4]
Quantitative Data
The following tables summarize the inhibitory potency of this compound against TRPV4 from different species and its selectivity over other related TRP channels.
Table 1: Inhibitory Potency (IC50) of this compound against TRPV4 Orthologs
| Species | IC50 (nM) | Reference |
| Human | 48 ± 6 | [2] |
| Rat | 133 ± 25 | [2] |
| Mouse | 17 ± 3 | [2] |
| Mouse (endogenous, urothelial cells vs. 4α-PDH) | 22 ± 1 | [2] |
Table 2: Selectivity of this compound
| Channel | Fold Selectivity vs. hTRPV4 (IC50) | Reference |
| TRPV1 | >100-fold | [2] |
| TRPV2 | >100-fold | [2] |
| TRPV3 | >100-fold | [2] |
| TRPM8 | ~10-fold | [2] |
| hERG | ~10-fold | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of TRPV4 activation and the general workflow for a calcium imaging assay using this compound.
Caption: TRPV4 channel activation by agonists leading to calcium influx and its inhibition by this compound.
Caption: General experimental workflow for a calcium imaging assay with this compound.
Experimental Protocols
This section provides a detailed protocol for a calcium imaging assay to assess the inhibitory effect of this compound on TRPV4 activation in a cell-based model. This protocol is optimized for Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing a TRPV4 ortholog and using the calcium-sensitive dye Fluo-4 AM.
Materials and Reagents
-
HEK293 cells expressing the TRPV4 channel of interest
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Poly-D-lysine coated 96-well black-wall, clear-bottom plates
-
This compound
-
TRPV4 agonist (e.g., GSK1016790A or 4α-PDD)
-
Fluo-4 AM
-
Pluronic F-127 (20% solution in DMSO)
-
Probenecid (optional)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer, pH 7.4)
Equipment
-
Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation 3) or a fluorescence microscope equipped for live-cell imaging.
-
Cell culture incubator (37°C, 5% CO2)
-
Microplate washer (optional)
-
Multichannel pipette
Stock Solution Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C.[4][5] Subsequent dilutions should be made in Assay Buffer to the desired final concentrations.
-
TRPV4 Agonist Stock Solution:
-
Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
Experimental Procedure
-
Cell Plating:
-
The day before the assay, seed the TRPV4-expressing HEK293 cells into a poly-D-lysine coated 96-well black-wall, clear-bottom plate at a density of 40,000-80,000 cells per well.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a near-confluent monolayer.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For each 10 mL of Assay Buffer, add 10 µL of 1 mM Fluo-4 AM stock solution and 10 µL of 20% Pluronic F-127.[8] If using, add probenecid to a final concentration of 2.5 mM to inhibit dye extrusion.[9]
-
Aspirate the culture medium from the cell plate.
-
Wash the cells once with 100 µL of Assay Buffer per well.
-
Add 50 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Pre-incubation:
-
During the dye loading incubation, prepare a plate with various concentrations of this compound (e.g., 0.1 nM to 10 µM) in Assay Buffer. Also, include a vehicle control (DMSO at the same final concentration as in the this compound dilutions).
-
After the dye loading incubation, wash the cells three times with 100 µL of Assay Buffer per well to remove extracellular dye.
-
Add 80 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare the TRPV4 agonist solution at a concentration that is 5X the desired final concentration in Assay Buffer. The final concentration should be at or near the EC80 to provide a sufficient window for observing inhibition. For GSK1016790A, a final concentration of ~20 nM is often suitable.[10]
-
Set up the fluorescence microplate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) at 1-second intervals.
-
Record a baseline fluorescence for 10-20 seconds.
-
Using the instrument's automated liquid handling, add 20 µL of the 5X agonist solution to each well.
-
Continue recording the fluorescence intensity for at least 3-5 minutes to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is typically calculated as the peak fluorescence after agonist addition minus the baseline fluorescence (Fpeak - Fbaseline).
-
Normalize the response in the this compound-treated wells to the vehicle control response (set as 100% activation).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of the TRPV4 ion channel in cellular physiology and pathophysiology. The provided protocols for calcium imaging assays offer a robust and reproducible method for characterizing the inhibitory activity of this compound and can be adapted for screening and identifying novel TRPV4 modulators. Careful optimization of cell density, dye loading conditions, and agonist concentration is recommended to achieve the best results for your specific experimental setup.
References
- 1. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. moodle2.units.it [moodle2.units.it]
- 3. jove.com [jove.com]
- 4. This compound ≥98% (HPLC), TRPV4 antagonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. HC 067047 | TRPV4 channel antagonist | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. apexbt.com [apexbt.com]
Application Notes and Protocols for HC-067047 in Rodent Bladder Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HC-067047 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3] TRPV4 is highly expressed in the urothelial cells of the bladder and is implicated in sensing bladder filling and stretch.[1][3][4] Dysregulation of TRPV4 activity is associated with bladder dysfunction, including conditions like cystitis and overactive bladder, which are often characterized by reduced bladder capacity and increased voiding frequency.[1][4][5] this compound has been demonstrated to effectively alleviate these symptoms in rodent models by blocking TRPV4 channels, making it a valuable tool for studying bladder physiology and for the preclinical development of novel therapies for lower urinary tract disorders.[1][6][7]
Mechanism of Action
This compound acts as a selective antagonist of the TRPV4 ion channel, with IC50 values of 48 nM, 133 nM, and 17 nM for human, rat, and mouse TRPV4, respectively.[2] In the bladder, TRPV4 channels in the urothelium are thought to be activated by mechanical stretch during filling, leading to an influx of calcium ions. This calcium influx triggers the release of ATP, which in turn activates afferent nerves, signaling bladder fullness to the central nervous system and initiating the micturition reflex.[4][8] In pathological conditions such as cystitis, the bladder can become hypersensitive, leading to an overactive bladder. By blocking TRPV4, this compound inhibits this signaling cascade, thereby increasing bladder capacity, reducing the frequency of urination, and alleviating symptoms of bladder overactivity.[1][9] The in vivo effects of this compound are specific to its action on TRPV4, as it does not affect bladder function in TRPV4 knockout (Trpv4-/-) mice.[1][6]
References
- 1. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. pnas.org [pnas.org]
- 4. Transient receptor potential vanilloid type 4 (TRPV4) in urinary bladder structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. TRPV4 receptor as a functional sensory molecule in bladder urothelium: Stretch‐independent, tissue‐specific actions and pathological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intravesical TRPV4 blockade reduces repeated variate stress-induced bladder dysfunction by increasing bladder capacity and decreasing voiding frequency in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of HC-067047 in Neuropathic Pain Research: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neuropathic pain, a chronic condition resulting from nerve damage, presents a significant therapeutic challenge. The Transient Receptor Potential Vanilloid 4 (TRPV4) channel has emerged as a key player in the pathophysiology of this debilitating condition.[1][2][3] HC-067047 is a selective antagonist of the TRPV4 channel and has been instrumental in elucidating the role of TRPV4 in various preclinical models of neuropathic pain, including diabetic neuropathy, chemotherapy-induced peripheral neuropathy (CIPN), and nerve injury models.[1][4][5] These notes provide an overview of the application of this compound in neuropathic pain research, including its mechanism of action, experimental protocols, and key findings.
Mechanism of Action:
This compound is a potent and selective antagonist of the TRPV4 ion channel.[1] TRPV4 is a non-selective cation channel that can be activated by a variety of stimuli, including mechanical stress, warm temperatures, and endogenous ligands.[1][3] In the context of neuropathic pain, the activation of TRPV4 on sensory neurons and glial cells contributes to peripheral and central sensitization, leading to hallmark symptoms like mechanical allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[2][6][7] By blocking the influx of calcium through the TRPV4 channel, this compound effectively dampens the signaling cascades that drive neuropathic pain.[1][5]
Signaling Pathways in TRPV4-Mediated Neuropathic Pain:
The activation of TRPV4 initiates a cascade of intracellular signaling events that contribute to neuronal hyperexcitability and pain. Key pathways implicated include the activation of p38 MAPK and the NF-κB pathway, leading to the production of pro-inflammatory mediators like nitric oxide (NO).[1] Additionally, there is evidence of crosstalk between TRPV4 and other TRP channels, such as TRPA1, in mediating mechanical hypersensitivity.[1]
Quantitative Data Summary:
The following tables summarize the quantitative findings from preclinical studies investigating the efficacy of this compound in various neuropathic pain models.
Table 1: Efficacy of this compound in Diabetic Neuropathy Models
| Animal Model | Drug Administration | Key Findings | Reference |
| Streptozotocin (STZ)-induced diabetic mice | 1 mg/kg, s.c., daily for 4 weeks (preventative) | Significantly prevented the development of mechanical allodynia. | [4] |
| STZ-induced diabetic mice | 10 mg/kg, s.c., single dose (reversal) | Significantly reverted established mechanical allodynia. | [4][8] |
| STZ-induced diabetic rats | Intrathecal (i.t.) administration, single or repeated | Reduced mechanical allodynia. | [9] |
Table 2: Efficacy of this compound in Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models
| Animal Model | Drug Administration | Key Findings | Reference |
| Paclitaxel-injected mice | Intraperitoneal (i.p.) co-administration with a TRPA1 antagonist | Completely reduced mechanical hypersensitivity. | [1] |
| Paclitaxel-injected rats | 10 mg/kg, i.p., single administration | Partially reduced mechanical hypersensitivity. | [3] |
| Cancer-induced neuropathy model | Dose-dependent administration | Transiently reversed cancer-induced thermal and mechanical allodynia. | [5] |
Table 3: Efficacy of this compound in Other Neuropathic Pain Models
| Animal Model | Drug Administration | Key Findings | Reference |
| Spared Nerve Injury (SNI) mice | Pharmacological inhibition | Markedly suppressed neuropathic pain-related behaviors. | [6][7] |
| Chronic Post-Ischemia Pain (CPIP) mice | 1 mg/kg, i.p., repeated treatment | Reduced mechanical allodynia and thermal hypersensitivity from day 5 to 15. | [10] |
| Infraorbital Nerve Injury (IONI) model | Injection into the whisker pad | Reversed head-withdrawal threshold. | [1] |
Experimental Protocols:
The following are detailed methodologies for key experiments cited in the literature for assessing the efficacy of this compound in neuropathic pain models.
Protocol 1: Induction of Diabetic Neuropathy and Assessment of Mechanical Allodynia
Objective: To induce a model of painful diabetic neuropathy and assess the effect of this compound on mechanical sensitivity.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound
-
Vehicle (e.g., saline, DMSO, Tween 80)
-
Von Frey filaments
-
Elevated mesh platform
Procedure:
-
Induction of Diabetes:
-
Administer a single intraperitoneal injection of STZ (dose may vary, e.g., 150 mg/kg for mice) dissolved in cold citrate buffer.
-
Monitor blood glucose levels 48-72 hours post-injection to confirm diabetes (glucose > 250 mg/dL).
-
-
Drug Preparation and Administration:
-
Assessment of Mechanical Allodynia (Von Frey Test):
-
Acclimatize animals on an elevated mesh platform for at least 30 minutes.
-
Apply calibrated Von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is defined as a brisk withdrawal or licking of the paw.
-
Determine the paw withdrawal threshold (PWT) using the up-down method.
-
Assessments are typically performed at baseline and at various time points after drug administration.
-
Protocol 2: Induction of Chemotherapy-Induced Peripheral Neuropathy (CIPN) and Behavioral Assessment
Objective: To induce a model of CIPN and evaluate the analgesic effects of this compound.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Paclitaxel
-
Vehicle for paclitaxel (e.g., Cremophor EL and ethanol)
-
This compound
-
Vehicle for this compound
-
Von Frey filaments or other apparatus for assessing mechanical/thermal sensitivity
Procedure:
-
Induction of CIPN:
-
Administer paclitaxel (e.g., cumulative dose of 8 mg/kg, i.p., over several days) to induce peripheral neuropathy.[11]
-
Allow sufficient time for the development of neuropathic pain symptoms (typically 1-2 weeks after the last injection).
-
-
Drug Administration:
-
Administer this compound or vehicle as described in Protocol 1.
-
-
Behavioral Assessment:
-
Perform baseline and post-treatment assessments of mechanical allodynia (Von Frey test) as described in Protocol 1.
-
Thermal hyperalgesia can be assessed using a plantar test or hot plate test.
-
Protocol 3: Spared Nerve Injury (SNI) Model of Neuropathic Pain
Objective: To create a surgical model of neuropathic pain and assess the impact of this compound.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Surgical instruments
-
Anesthesia
-
This compound
-
Vehicle
-
Von Frey filaments
Procedure:
-
Surgical Procedure (SNI):
-
Anesthetize the animal.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[11]
-
Close the muscle and skin layers.
-
-
Post-operative Care and Pain Development:
-
Provide appropriate post-operative care.
-
Allow several days for the development of robust mechanical allodynia in the territory of the spared sural nerve.
-
-
Drug Administration and Behavioral Testing:
-
Administer this compound or vehicle.
-
Assess mechanical allodynia on the lateral plantar surface of the ipsilateral hind paw using the Von Frey test.
-
Conclusion:
This compound serves as a valuable pharmacological tool for investigating the role of TRPV4 in neuropathic pain. The protocols outlined above provide a framework for researchers to study the therapeutic potential of TRPV4 antagonism in various preclinical models. The consistent findings of this compound in attenuating mechanical allodynia across different models underscore the significance of the TRPV4 channel as a promising target for the development of novel analgesics for neuropathic pain.[4][5][6]
References
- 1. TRPV4 Role in Neuropathic Pain Mechanisms in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRP Channels and Pain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The selective TRPV4 channel antagonist this compound attenuates mechanical allodynia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. JCI - A TRPV4-dependent neuroimmune axis in the spinal cord promotes neuropathic pain [jci.org]
- 7. A TRPV4-dependent neuroimmune axis in the spinal cord promotes neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TRPV4 Role in Neuropathic Pain Mechanisms in Rodents | MDPI [mdpi.com]
- 10. TRPV4 Channel Participates in the Nociception and Spinal Neuroinflammation Involved in a Model of Complex Regional Pain Syndrome Type I (CPIP) in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for HC-067047 in Traumatic Brain Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of HC-067047, a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, in preclinical models of traumatic brain injury (TBI). The following sections detail its mechanism of action, summarize key quantitative data from published studies, and provide detailed experimental protocols and workflow visualizations.
Introduction
Traumatic brain injury (TBI) is a major cause of death and long-term disability, characterized by primary mechanical injury and subsequent secondary injury cascades. These secondary processes include vasogenic edema, blood-brain barrier (BBB) disruption, neuroinflammation, and neuronal death, which represent key targets for therapeutic intervention.[1] The TRPV4 channel, a calcium-permeable ion channel sensitive to mechanical and osmotic stress, has emerged as a promising therapeutic target in TBI.[2][3][4] this compound is a potent and selective small molecule inhibitor of TRPV4, with IC50 values of 48 nM, 133 nM, and 17 nM for human, rat, and mouse TRPV4, respectively.[5][6][7]
Mechanism of Action in TBI
In the context of TBI, the activation of TRPV4 channels, particularly in astrocytes and vascular endothelial cells, contributes to the pathophysiology of secondary injury.[2][8] this compound exerts its neuroprotective effects by blocking this activation, leading to several beneficial outcomes:
-
Reduction of Vasogenic Edema: By inhibiting TRPV4, this compound reduces the influx of calcium into cells, which in turn mitigates downstream signaling pathways that lead to BBB breakdown and the subsequent accumulation of fluid in the brain parenchyma.[2][3]
-
Preservation of Blood-Brain Barrier Integrity: this compound helps maintain the integrity of the BBB by preventing the degradation of tight junction and adherens junction proteins.[8] This is achieved by inhibiting the PKCα/RhoA/MLC2 pathway, which is involved in stress fiber formation in endothelial cells.[8]
-
Modulation of Inflammatory Mediators: The administration of this compound has been shown to reverse the TBI-induced increase in the mRNA levels of key factors involved in BBB disruption and inflammation, including matrix metalloproteinase-9 (MMP-9), vascular endothelial growth factor-A (VEGF-A), and endothelin-1 (ET-1).[2][3]
-
Amelioration of Neuronal Damage and Functional Deficits: By mitigating edema and preserving the BBB, this compound reduces neuronal death in the perihematomal area and improves neurobehavioral outcomes following TBI.[8]
-
Restoration of Cerebral Autoregulation: In some TBI models, this compound has been shown to restore impaired myogenic constriction of cerebral arteries, a critical component of cerebral blood flow autoregulation.[9][10] This effect is mediated by preventing the excessive activation of BKCa channels via a TRPV4-dependent pathway in vascular smooth muscle cells.[9]
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in various TBI models.
Table 1: Effects of this compound on Vasogenic Edema and Blood-Brain Barrier Permeability
| Animal Model | TBI Model | Treatment Protocol | Outcome Measure | Result | Reference |
| Mouse | Fluid Percussion Injury (FPI) | 20 nmol/day, intracerebroventricular (i.c.v.), from 3h to 3d post-FPI | Brain Water Content | Dose-dependent reduction | [2][3] |
| Mouse | Fluid Percussion Injury (FPI) | 20 nmol/day, i.c.v., from 3h to 3d post-FPI | Evans Blue Extravasation | Significant alleviation | [2][3] |
| Rat | Intracerebral Hemorrhage (ICH) | 150 pmol, intracerebroventricular | Brain Water Content | Significant reduction at 24h and 72h post-ICH | [8] |
Table 2: Effects of this compound on Molecular Markers of TBI
| Animal Model | TBI Model | Treatment Protocol | Outcome Measure | Result | Reference |
| Mouse | Fluid Percussion Injury (FPI) | 20 nmol/day, i.c.v., from 3h to 3d post-FPI | mRNA levels of MMP-9, VEGF-A, preproET-1 in cerebrum | Significant decrease in FPI-induced increase | [2] |
| Cultured Mouse Astrocytes | In vitro FPI | 10 or 100 µM for 3h | mRNA levels of MMP-9, VEGF-A, preproET-1 | Reduction in TBI-induced increase | [2][3] |
| Rat | Intracerebral Hemorrhage (ICH) | 150 pmol, intracerebroventricular | VE-cadherin, Occludin, Claudin-5 protein levels | Increased levels compared to vehicle-treated ICH rats | [8] |
| Rat | Intracerebral Hemorrhage (ICH) | 150 pmol, intracerebroventricular | Phosphorylated PKCα, RhoA activity, MLC2 phosphorylation | Attenuated increase induced by ICH | [8] |
Table 3: Effects of this compound on Functional Outcomes
| Animal Model | TBI Model | Treatment Protocol | Outcome Measure | Result | Reference |
| Rat | Intracerebral Hemorrhage (ICH) | 150 pmol, intracerebroventricular | Modified Garcia test, Corner turn test | Significant amelioration of neurobehavioral deficits at 24h and 72h post-ICH | [8] |
| Rat | Weight drop–impact acceleration | 0.5 x 10⁻⁶ mol/L for 20 min (ex vivo) | Myogenic constriction of middle cerebral arteries | Restored to control levels | [9][10] |
Experimental Protocols
Fluid Percussion Injury (FPI) Model in Mice
This protocol describes the induction of FPI in mice to model TBI and the subsequent administration of this compound.
Materials:
-
Male ddY mice (or other suitable strain)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Stereotaxic frame
-
Fluid percussion device
-
This compound (dissolved in DMSO)[2]
-
Artificial cerebrospinal fluid (aCSF)
-
Microsyringe for intracerebroventricular (i.c.v.) injection
Procedure:
-
Anesthesia and Surgery: Anesthetize the mouse and mount it in a stereotaxic frame. Make a midline scalp incision and perform a craniotomy over the desired brain region (e.g., parietal cortex).
-
Injury Induction: Securely attach the fluid percussion injury device to the craniotomy site. Induce a moderate injury by releasing a pendulum to strike the piston of the device, delivering a fluid pulse to the dura.
-
This compound Administration (i.c.v.):
-
Prepare a solution of this compound in DMSO and dilute with aCSF to the desired concentration.
-
At 3 hours post-FPI, slowly inject the this compound solution (e.g., 20 nmol in a volume of a few microliters) into the lateral ventricle using a microsyringe.
-
Repeat the administration daily for the duration of the experiment (e.g., 3 days).[2]
-
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and monitoring.
-
Outcome Assessment: At the experimental endpoint (e.g., 3 days post-FPI), euthanize the animals and collect brain tissue for analysis of brain water content, Evans blue extravasation, or molecular markers.
Intracerebral Hemorrhage (ICH) Model in Rats
This protocol details the induction of ICH in rats and the administration of this compound to assess its effects on BBB integrity and neurological function.
Materials:
-
Male Sprague Dawley rats
-
Anesthetic
-
Stereotaxic frame
-
Syringe pump
-
This compound (dissolved in vehicle)
-
Autologous arterial blood
Procedure:
-
Anesthesia and Blood Collection: Anesthetize the rat and cannulate the femoral artery to collect autologous blood.
-
Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic frame. Make a scalp incision and drill a burr hole over the target brain region (e.g., basal ganglia).
-
ICH Induction: Using a syringe pump, slowly infuse a specific volume of the collected autologous arterial blood into the brain parenchyma to create a hematoma.
-
This compound Administration (i.c.v.):
-
Immediately after ICH induction, administer this compound (e.g., 150 pmol) or vehicle into the lateral ventricle.[8]
-
-
Post-operative Care: Remove the needle, seal the burr hole, suture the incision, and provide post-operative care.
-
Outcome Assessment:
-
Neurobehavioral Testing: Perform tests such as the modified Garcia test and the corner turn test at 24 and 72 hours post-ICH to assess neurological deficits.[8]
-
Brain Edema Measurement: At the endpoint, euthanize the rats and measure brain water content.
-
Molecular Analysis: Use Western blotting to analyze the expression of tight junction proteins and signaling molecules in the perihematomal tissue.[8]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in TBI.
Caption: General experimental workflow.
Conclusion
This compound represents a promising therapeutic agent for the treatment of traumatic brain injury by targeting the TRPV4 channel. The data from preclinical models demonstrate its efficacy in reducing key secondary injury mechanisms, including vasogenic edema and blood-brain barrier disruption, and improving functional outcomes. The provided protocols and visualizations serve as a guide for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound in TBI.
References
- 1. Frontiers | An overview of preclinical models of traumatic brain injury (TBI): relevance to pathophysiological mechanisms [frontiersin.org]
- 2. Pharmacological Inhibition of Transient Receptor Potential Vanilloid 4 Reduces Vasogenic Edema after Traumatic Brain Injury in Mice [jstage.jst.go.jp]
- 3. Pharmacological Inhibition of Transient Receptor Potential Vanilloid 4 Reduces Vasogenic Edema after Traumatic Brain Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient receptor potential vanilloid type 4 channels mediate Na-K-Cl-co-transporter-induced brain edema after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HC 067047 | TRPV Channels | Tocris Bioscience [tocris.com]
- 8. TRPV4 Blockade Preserves the Blood–Brain Barrier by Inhibiting Stress Fiber Formation in a Rat Model of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Traumatic Brain Injury Impairs Myogenic Constriction of Cerebral Arteries: Role of Mitochondria-Derived H2O2 and TRPV4-Dependent Activation of BKca Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Traumatic Brain Injury Impairs Myogenic Constriction of Cerebral Arteries: Role of Mitochondria-Derived H2O2 and TRPV4-Dependent Activation of BKca Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vasodilation with HC-067047
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing HC-067047, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, to investigate vasodilation. This document outlines the mechanism of action, presents key quantitative data, and offers detailed protocols for in vitro and in vivo experimental setups.
Introduction to this compound and its Role in Vasodilation
This compound is a small molecule inhibitor of the TRPV4 ion channel. TRPV4 is a non-selective cation channel that is expressed in various cell types, including endothelial and smooth muscle cells of the vasculature. The activation of TRPV4 channels typically leads to an influx of calcium ions (Ca²⁺), which in endothelial cells, triggers the production of vasodilatory molecules such as nitric oxide (NO) and endothelium-derived hyperpolarizing factor (EDHF). This signaling cascade results in the relaxation of the surrounding smooth muscle cells and subsequent vasodilation.
By selectively blocking TRPV4 channels, this compound serves as a valuable pharmacological tool to dissect the contribution of this specific ion channel to vascular tone and reactivity. Its use in research can help elucidate the physiological and pathophysiological roles of TRPV4 in regulating blood flow and pressure.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the inhibitory potency of this compound and its effects on vascular responses in various experimental models.
| Parameter | Species | Value | Reference |
| IC₅₀ (hTRPV4) | Human | 48 ± 6 nM | [1] |
| IC₅₀ (rTRPV4) | Rat | 133 ± 25 nM | [1] |
| IC₅₀ (mTRPV4) | Mouse | 17 ± 3 nM | [1] |
| IC₅₀ (endogenous mTRPV4) | Mouse (urothelial cells) | 22 ± 1 nM | [1] |
Table 1: Inhibitory Potency (IC₅₀) of this compound against TRPV4 Channels.
| Vascular Bed | Species | Agonist | This compound Concentration | Effect | Reference |
| Pulmonary Artery | Mouse | Serotonin | 0.5 µM | Significantly reduced the sensitivity of serotonin-induced contraction. | [2][3] |
| Cerebral Basal Artery | Rat | Baicalin/Geniposide | 100 nM | Significantly decreased vasodilation induced by Baicalin/Geniposide. | [4] |
| Cerebral Artery | Mouse | Middle Cerebral Artery Occlusion | Intracerebroventricular injection | Reduced cerebral infarction. | [5] |
Table 2: In Vitro Effects of this compound on Vascular Reactivity.
| Animal Model | This compound Dose | Route of Administration | Observed Effect | Reference |
| Diabetic Neuropathy Model | 1 and 10 mg/kg | Subcutaneous (s.c.) | Attenuated mechanical allodynia. | [6] |
| Resistive Breathing Induced Lung Injury | Not specified | Not specified | Ameliorated lung injury. | [7] |
| Tail Vasodilation Study | Not specified | Not specified | Mixed effects on core body temperature. | [8] |
Table 3: In Vivo Effects of this compound.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in TRPV4-mediated vasodilation and the inhibitory action of this compound.
Experimental Protocols
In Vitro Vasodilation Studies using Wire Myography
This protocol describes the assessment of this compound's effect on the vascular tone of isolated arteries.
Materials:
-
Isolated arteries (e.g., mesenteric, cerebral, pulmonary)
-
Wire myograph system
-
Physiological Salt Solution (PSS), oxygenated with 95% O₂ / 5% CO₂
-
Phenylephrine or U46619 (vasoconstrictors)
-
GSK1016790A or 4α-Phorbol 12,13-didecanoate (4α-PDD) (TRPV4 agonists)
-
This compound
-
Data acquisition system
Procedure:
-
Artery Isolation: Carefully dissect the desired artery from a euthanized animal (e.g., mouse or rat) in cold PSS. Remove surrounding connective and adipose tissue under a dissection microscope. Cut the artery into 2 mm rings.
-
Mounting: Mount the arterial ring on the pins or wires of the wire myograph chamber filled with PSS at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Equilibration and Normalization: Allow the mounted artery to equilibrate for at least 30 minutes. Perform a normalization procedure to determine the optimal resting tension for the vessel.
-
Viability Check: Contract the artery with a high potassium solution (e.g., 60 mM KCl) to ensure its viability. Wash out the KCl and allow the tension to return to baseline.
-
Pre-constriction: Induce a submaximal contraction of the artery using a vasoconstrictor like phenylephrine (e.g., 1-10 µM) or U46619.
-
Agonist-Induced Vasodilation: Once the contraction is stable, cumulatively add a TRPV4 agonist (e.g., GSK1016790A, 1 nM - 1 µM) to the bath and record the relaxation response.
-
Washout: Thoroughly wash the artery with PSS to remove the agonist and vasoconstrictor, allowing the tension to return to baseline.
-
Incubation with this compound: Incubate the artery with the desired concentration of this compound (e.g., 100 nM - 1 µM) for a specified period (e.g., 20-30 minutes).
-
Repeat Vasodilation Assay: Repeat the pre-constriction and cumulative addition of the TRPV4 agonist in the presence of this compound.
-
Data Analysis: Record the tension changes and express the relaxation as a percentage of the pre-constriction. Plot dose-response curves for the agonist in the absence and presence of this compound to determine the extent of inhibition.
In Vivo Blood Pressure Measurement in Mice
This protocol outlines the procedure for evaluating the effect of this compound on blood pressure in a mouse model.
Materials:
-
Mice (e.g., C57BL/6)
-
Non-invasive tail-cuff blood pressure measurement system or telemetry system
-
Restrainers
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Optional: Vasoactive agents (e.g., Angiotensin II, GSK1016790A)
Procedure:
-
Acclimatization: Acclimatize the mice to the restrainer and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.
-
Baseline Measurement: On the day of the experiment, place the mouse in the restrainer and allow it to acclimate. Record stable baseline systolic and diastolic blood pressure and heart rate.
-
Vehicle Administration: Administer the vehicle control (e.g., via intraperitoneal injection) and record blood pressure for a designated period to assess any effects of the vehicle or injection procedure.
-
This compound Administration: On a separate day or after a sufficient washout period, administer this compound at the desired dose (e.g., 10 mg/kg, i.p.).
-
Post-treatment Measurement: Record blood pressure at various time points after this compound administration to determine its effect on basal blood pressure.
-
Optional Vasoactive Challenge:
-
To study the effect of this compound on agonist-induced blood pressure changes, a vasoactive agent can be administered after the this compound or vehicle treatment.
-
For example, to assess the role of TRPV4 in hypertension, a continuous infusion of Angiotensin II can be initiated to induce hypertension, and the effect of this compound on the development or maintenance of high blood pressure can be monitored.
-
Alternatively, a bolus injection of a TRPV4 agonist like GSK1016790A can be administered to induce a transient hypotensive response, and the inhibitory effect of this compound on this response can be quantified.
-
-
Data Analysis: Analyze the changes in blood pressure and heart rate from baseline and compare the responses between vehicle- and this compound-treated groups.
Conclusion
This compound is a critical tool for investigating the role of TRPV4 channels in the regulation of vascular tone. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate mechanisms of vasodilation and exploring the therapeutic potential of targeting the TRPV4 channel in cardiovascular diseases.
References
- 1. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. TRPV4 channel contributes to serotonin-induced pulmonary vasoconstriction and the enhanced vascular reactivity in chronic hypoxic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tmrjournals.com [tmrjournals.com]
- 5. Frontiers | Activation of Transient Receptor Potential Vanilloid 4 Increases NMDA-Activated Current in Hippocampal Pyramidal Neurons [frontiersin.org]
- 6. The selective TRPV4 channel antagonist this compound attenuates mechanical allodynia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRPV4 Inhibition Exerts Protective Effects Against Resistive Breathing Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systemic application of the transient receptor potential vanilloid-type 4 antagonist GSK2193874 induces tail vasodilation in a mouse model of thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
HC-067047 solubility issues and solutions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding solubility issues with the research compound HC-067047.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
For initial stock solution preparation, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. This compound is a hydrophobic compound, and DMSO is a polar aprotic solvent capable of dissolving many poorly soluble small molecules. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be further diluted into aqueous buffers for your experiments.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.
-
Incorporate a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help maintain the solubility of this compound.
-
Use a Co-solvent: In some cases, a co-solvent system can be employed. However, the compatibility of any co-solvent with your specific experimental setup must be validated.
-
Sonication: Briefly sonicating the solution after dilution can help to redissolve small precipitates.
Q3: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for extended periods. The compound's stability may be compromised in aqueous environments, and it is prone to precipitation over time. For best results, prepare fresh dilutions from your DMSO stock solution for each experiment. If short-term storage is necessary, keep the aqueous solution at 4°C and use it within 24 hours.
Troubleshooting Guide
Issue 1: Inconsistent Experimental Results
Inconsistent results can often be traced back to issues with the solubility and stability of this compound in your experimental setup.
Potential Cause: Precipitation of the compound during the experiment.
Solution:
-
Visual Inspection: Before and after your experiment, visually inspect your solutions for any signs of precipitation.
-
Solubility Testing: Perform a simple solubility test by preparing your final working concentration and observing it over the time course of your experiment.
-
Optimize Dilution: Follow the recommended dilution protocol to minimize precipitation.
Issue 2: Low Potency or Lack of Activity
If this compound appears to have lower than expected potency or no activity, it may not be fully dissolved in your assay medium.
Potential Cause: The actual concentration of soluble this compound is lower than the nominal concentration.
Solution:
-
Confirm Stock Solution Integrity: Ensure your DMSO stock solution is fully dissolved. If you observe any crystals, gently warm the vial and vortex until all solid is dissolved.
-
Improve Aqueous Solubility: Refer to the strategies outlined in Q2 of the FAQ section to improve the solubility of this compound in your aqueous buffer.
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for stock solutions. |
| Ethanol | ~5 mg/mL | Can be used as a co-solvent. |
| PBS (pH 7.4) | < 0.1 mg/mL | Poorly soluble in aqueous buffers. |
Table 2: Recommended Working Concentrations in Cell-Based Assays
| Cell Type | Recommended Max. Concentration | Notes |
| HEK293 | 10 µM | Final DMSO concentration should be ≤ 0.1%. |
| HeLa | 10 µM | Final DMSO concentration should be ≤ 0.1%. |
| Primary Neurons | 1 µM | These cells can be more sensitive to solvent toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate the vial of this compound to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 37°C) can be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution for Cell-Based Assays
This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock.
Caption: Serial dilution workflow for preparing this compound working solution.
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of Kinase B.
Caption: this compound as an inhibitor of Kinase B in a signaling cascade.
improving HC-067047 stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of HC-067047, with a focus on improving its stability in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3][4] It works by reversibly inhibiting the ion currents through TRPV4 channels.[2][5][6] This inhibition has been demonstrated for human, rat, and mouse TRPV4 orthologs.[1][3][5][6] The antagonism is considered non-competitive, as this compound inhibits channel activation by various stimuli, including heat, osmotic stress, and chemical agonists.[5][6]
Q2: What are the primary research applications of this compound?
This compound is widely used in research to investigate the physiological and pathological roles of TRPV4 channels.[4] Key research areas include bladder function and dysfunction, pain, regulation of blood pressure, and neurological functions.[1][4][5] For instance, it has been shown to improve bladder function in animal models of cystitis.[1][5][6]
Q3: What is the solubility of this compound?
This compound is practically insoluble in water.[1] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] The reported solubility varies slightly between suppliers, but it is generally high in DMSO.[1][2][7]
Q4: How should I store this compound?
The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years) or at +4°C for shorter periods.[1][2] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q5: My this compound solution in DMSO appears to have a lower solubility than expected. What could be the issue?
Moisture-absorbing DMSO can significantly reduce the solubility of this compound.[1] It is crucial to use fresh, anhydrous DMSO to prepare stock solutions.[1]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
-
Cause: this compound is poorly soluble in aqueous solutions. Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution.
-
Solution:
-
Use of Co-solvents: For in vivo and some in vitro experiments, a multi-component solvent system is recommended. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[3] This helps to keep the compound in solution upon further dilution.
-
Stepwise Dilution: When preparing working solutions, add the aqueous buffer to the DMSO stock solution slowly while vortexing to facilitate mixing and reduce the chances of immediate precipitation.
-
Sonication: If precipitation occurs, gentle sonication in a water bath may help to redissolve the compound.[3]
-
Use Immediately: Aqueous preparations of this compound are not intended for long-term storage. They should be prepared fresh and used immediately for optimal results.[1]
-
Issue 2: Inconsistent experimental results with this compound.
-
Cause: This could be due to the degradation of this compound in the aqueous experimental medium over the course of the experiment. The stability of this compound in aqueous solutions, particularly at physiological pH and temperature, has not been extensively characterized in publicly available literature, but like many small molecules, it may be susceptible to hydrolysis.
-
Solution:
-
Minimize Incubation Time: Design experiments to have the shortest possible incubation times with the compound in an aqueous medium.
-
pH Consideration: While specific data is unavailable, be mindful that extreme pH values in your buffer system could potentially accelerate the degradation of the compound. If possible, conduct pilot studies to assess the stability of this compound in your specific buffer system over the experimental timeframe.
-
Fresh Preparations: Always prepare fresh dilutions of this compound in your aqueous experimental buffer immediately before each experiment. Do not use solutions that have been stored for extended periods.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Reference(s) |
| DMSO | 94 - 100 mM | [1][2] |
| Ethanol | 25 mM | [2] |
| Water | Insoluble | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Solid (Powder) | -20°C | 3 years | [1] |
| Stock Solution in Solvent | -80°C | 1 year | [1] |
| Stock Solution in Solvent | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in appropriate vials.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Preparation of an Aqueous Working Solution for In Vivo Experiments
This protocol is adapted from a formulation that yields a clear solution at a concentration of at least 2.5 mg/mL (5.30 mM).[3]
-
Begin with a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the following solvents sequentially, ensuring the solution is clear after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of a 2.5 mg/mL working solution:
-
Take 100 µL of a 25 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 and mix until clear.
-
Add 450 µL of saline and mix thoroughly.
-
-
This working solution should be prepared fresh on the day of the experiment and used immediately.[1] If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
Protocol 3: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer (Forced Degradation Study)
This protocol outlines a general approach to assess the stability of this compound in a specific aqueous buffer.
-
Preparation of Test Solution: Prepare a solution of this compound in your aqueous buffer of interest at the final experimental concentration. Use a minimal amount of DMSO from a concentrated stock to aid initial dissolution. Ensure the final DMSO concentration is compatible with your assay and does not exceed a level that affects stability on its own (typically <0.5%).
-
Stress Conditions: Aliquot the test solution into several vials and expose them to different stress conditions. These can include:
-
Temperature: Incubate at your experimental temperature (e.g., 37°C) and at an elevated temperature (e.g., 50°C).
-
pH: Prepare the solution in buffers with different pH values (e.g., acidic, neutral, and alkaline) if relevant to your experimental conditions.
-
Light: Expose the solution to a controlled light source (as per ICH Q1B guidelines for photostability testing) while keeping a control sample in the dark.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The "0" time point serves as the initial concentration baseline.
-
Sample Analysis: Analyze the concentration of the parent this compound compound in each sample at each time point using a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable method for this purpose. The method should be able to separate the intact this compound from any potential degradation products.
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration versus time for each condition. This will provide an indication of the degradation rate under the tested conditions.
Visualizations
Caption: Simplified TRPV4 signaling pathway and point of inhibition by this compound.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | TRPV4—A Missing Link Between Mechanosensation and Immunity [frontiersin.org]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
potential off-target effects of HC-067047 at high concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information and troubleshooting advice for the use of HC-067047, a potent and selective TRPV4 antagonist. Particular focus is given to understanding and mitigating potential off-target effects when utilizing this compound at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2] It reversibly inhibits TRPV4 currents in a non-competitive manner. The compound shows high affinity for human, rat, and mouse TRPV4 orthologs.[1][2][3][4]
Q2: What is the known selectivity profile of this compound?
A2: this compound displays high selectivity for TRPV4 over other closely related TRP channels, including TRPV1, TRPV2, and TRPV3.[3] It does exhibit some activity against TRPM8 and the hERG channel, but with significantly lower potency compared to its action on TRPV4.[5] One study reported that concentrations up to 3.2 μM did not result in significant agonistic or antagonistic activity at other tested channels.
Q3: Are there any known off-target effects of this compound, especially at high concentrations?
A3: While this compound is considered highly selective, the use of high concentrations increases the probability of engaging off-target proteins. Specific, publicly available broad-panel screening data (e.g., a comprehensive kinome scan) for this compound is limited. Therefore, researchers should be cautious when using this compound at concentrations significantly exceeding its IC50 for TRPV4, as this may lead to confounding experimental results. It is recommended to perform appropriate control experiments to validate that the observed effects are on-target.
Q4: I am observing a phenotype in my experiment that I suspect might be an off-target effect of this compound. How can I investigate this?
A4: If you suspect an off-target effect, a systematic troubleshooting approach is recommended. This includes performing dose-response experiments, using a structurally distinct TRPV4 antagonist to see if the phenotype is recapitulated, and employing target engagement assays like the Cellular Thermal Shift Assay (CETSA). For a more comprehensive analysis, a broad kinase screen or a safety pharmacology panel (e.g., Eurofins SafetyScreen44) can help identify potential off-target interactions.
Troubleshooting Guide: Investigating Potential Off-Target Effects
Issue: Unexpected or inconsistent experimental results when using this compound at high concentrations.
This guide provides a logical workflow to determine if your observed phenotype is a result of on-target TRPV4 inhibition or a potential off-target effect of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
Data on this compound Potency and Selectivity
| Target | Species | Assay Type | IC50 | Reference |
| TRPV4 | Human | Current Inhibition | 48 nM | [1][2][4] |
| TRPV4 | Rat | Current Inhibition | 133 nM | [1][2][4] |
| TRPV4 | Mouse | Current Inhibition | 17 nM | [1][2][4] |
| TRPM8 | Human | - | 780 nM | |
| hERG | Human | - | 368 nM |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases, identifying potential off-targets.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
-
Assay Plate Preparation:
-
Use a multi-well plate (e.g., 384-well) suitable for the chosen assay format (e.g., radiometric, fluorescence, or luminescence-based).
-
Add the recombinant kinase, its specific substrate, and ATP to each well. The ATP concentration should be at or near the Km for each kinase.
-
-
Compound Addition:
-
Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at the optimal temperature and time for the specific kinase reaction.
-
-
Detection:
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., measuring the incorporation of radiolabeled phosphate, or detecting a fluorescent or luminescent product).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value for each kinase that shows significant inhibition.
-
Caption: Experimental workflow for kinase selectivity profiling.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of this compound with TRPV4 in a cellular context and to identify potential off-targets.
Methodology:
-
Cell Treatment:
-
Culture cells expressing the target protein(s) to a suitable confluency.
-
Treat the cells with the desired concentration of this compound or a vehicle control (DMSO) for a specific duration.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells to release the proteins (e.g., by freeze-thaw cycles or sonication).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Fraction:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
TRPV4 Signaling Pathways
Activation of the TRPV4 channel leads to an influx of Ca²⁺, which can trigger a variety of downstream signaling cascades. Understanding these pathways is crucial for interpreting the effects of this compound in your experiments.
Caption: Simplified overview of TRPV4 signaling pathways.
References
Technical Support Center: Optimizing HC-067047 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal concentration of HC-067047, a potent and selective TRPV4 antagonist, for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that acts as a potent and selective antagonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is activated by various physical and chemical stimuli, including heat, mechanical stress, and specific chemical compounds.[1] this compound works by reversibly inhibiting the currents flowing through TRPV4 channels, thereby blocking downstream signaling events.[2]
Q2: What is a good starting concentration for this compound in my cell line?
A2: A common starting concentration for in vitro studies is 1 µM.[3][4] However, the optimal concentration is highly dependent on the cell type and the specific biological question. It is recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific experimental setup. A broad range, for instance from 10 nM to 10 µM, is often a good starting point for a dose-response curve.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 25 mM). For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO. This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Q4: How does the presence of serum in the culture medium affect the activity of this compound?
A4: Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells. This can lead to a rightward shift in the dose-response curve (i.e., a higher apparent IC50). If you observe a lower than expected potency, it may be necessary to perform experiments in serum-free or reduced-serum conditions, or to empirically determine the optimal concentration in the presence of your standard serum percentage.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low: The IC50 for your specific cell line may be higher than the tested range. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Insensitive cell line or assay: Your cell line may not express functional TRPV4 channels, or the chosen assay may not be sensitive to changes in TRPV4 activity. | 1. Test a higher concentration range (e.g., up to 50 µM). 2. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. 3. Verify TRPV4 expression in your cell line using techniques like RT-PCR or Western blotting. Use a positive control for TRPV4 activation (e.g., GSK1016790A) to confirm channel functionality. |
| High level of cell death observed across all concentrations. | 1. Compound-induced cytotoxicity: At high concentrations, this compound may have off-target effects leading to cell death. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your cell line. Conduct functional assays at concentrations below the cytotoxic threshold. 2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, seeding density, or growth phase can alter cellular responses. 2. Inconsistent compound preparation: Errors in serial dilutions can lead to significant variability. | 1. Use cells within a defined, low-passage number range. Ensure consistent cell seeding density and allow cells to reach a similar confluency before treatment. 2. Prepare fresh serial dilutions for each experiment and use calibrated pipettes. |
| Observed effect is not consistent with TRPV4 inhibition. | 1. Off-target effects: The observed phenotype may be due to the inhibition of other cellular targets. | 1. To confirm on-target activity, consider using a structurally different TRPV4 antagonist to see if it produces the same phenotype. Additionally, a rescue experiment by overexpressing TRPV4 might be possible in some systems. |
Quantitative Data Summary
The following table summarizes reported effective concentrations of this compound in various cell culture models. This data can serve as a starting point for designing your experiments.
| Cell Type | Species | Assay Type | Effective Concentration | Reference |
| HEI-OC1 cells | Mouse | mRNA expression, protein expression, cell proliferation, apoptosis | 1 µM | [3][4] |
| Mesenteric artery endothelial cells | Rat | Patch clamp electrophysiology | 1 µM | |
| Preglomerular arteries | Pig | Membrane depolarization, intracellular Ca2+ elevation, constriction | 1 µM | [5] |
| Native mesenteric artery endothelial cells | Not Specified | Calcium imaging | 10 µM | [6] |
| Nonpigmented ciliary epithelium | Not Specified | ATP release, Propidium Iodide uptake | 10 µM | [7] |
| Brain capillary endothelial cells | Mouse | Patch-clamp electrophysiology | 1 µM | [8] |
| Mouse urothelial cells | Mouse | Calcium imaging | IC50 of 22 nM for inhibition of 4α-PDH response | [2] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound
This protocol will help establish the concentration range of this compound that is non-toxic to the cells of interest.
Materials:
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density. Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to start with a wide range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Add 100 µL of the prepared this compound dilutions to the respective wells. Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 (half-maximal cytotoxic concentration).
-
Protocol 2: Determining the Optimal Functional Concentration (IC50) of this compound
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that produces 50% of the maximal inhibitory response. This requires a method to activate TRPV4 and a functional readout.
Materials:
-
Cells expressing functional TRPV4 channels
-
This compound stock solution
-
TRPV4 agonist (e.g., GSK1016790A)
-
Assay-specific reagents (e.g., Fluo-4 AM for calcium imaging)
-
96-well black, clear-bottom plates (for fluorescence assays)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Seeding and Preparation: Seed cells in a 96-well plate. For calcium imaging, incubate the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Pre-incubation: Pre-incubate the cells with the different concentrations of this compound for a sufficient time to allow for target engagement (e.g., 15-30 minutes).
-
TRPV4 Activation: Add a fixed concentration of a TRPV4 agonist (e.g., GSK1016790A at its EC50 or a concentration that gives a robust response) to all wells except for the negative control.
-
Data Acquisition: Measure the functional response (e.g., fluorescence intensity for calcium influx) over time using a plate reader or microscope.
-
Data Analysis:
-
Determine the magnitude of the response for each concentration of this compound.
-
Normalize the data to the response of the positive control (agonist alone, 0% inhibition) and the negative control (buffer alone, 100% inhibition).
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
References
- 1. Transient receptor potential ion-channel subfamily V member 4: a potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial TRPV4 channels modulate vascular tone by Ca2+‐induced Ca2+ release at inositol 1,4,5‐trisphosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Role of TRPV4 in the Mechanotransduction of Shear Stress in Endothelial Cells - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanical Stretch Activates TRPV4 and Hemichannel Responses in the Nonpigmented Ciliary Epithelium [mdpi.com]
- 8. PIP2 depletion promotes TRPV4 channel activity in mouse brain capillary endothelial cells | eLife [elifesciences.org]
minimizing HC-067047 cytotoxicity in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of HC-067047 in primary cell cultures.
Troubleshooting Guide
Encountering unexpected cytotoxicity in your primary cell experiments with this compound can be a significant setback. This guide provides a systematic approach to identify and resolve common issues.
Problem 1: High Levels of Cell Death Observed After this compound Treatment
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | Primary cells are often more sensitive than immortalized cell lines. The effective concentration of this compound can vary significantly between cell types. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific primary cells. Start with a broad range (e.g., 10 nM to 10 µM) and narrow it down based on viability assays. |
| Prolonged Exposure Time | Continuous exposure to any compound, even at a low concentration, can be stressful for primary cells. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the shortest exposure time that yields the desired biological effect while maintaining cell viability. |
| Solvent Toxicity | This compound is commonly dissolved in DMSO. High concentrations of DMSO can be toxic to primary cells. Ensure the final DMSO concentration in your culture medium is kept to a minimum, typically below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration as your highest this compound treatment) to differentiate between solvent- and compound-induced cytotoxicity. |
| Suboptimal Cell Health | Primary cells are less robust than cell lines. Ensure your cells are healthy, in the logarithmic growth phase, and at an appropriate confluency before starting the experiment. Stressed or overly confluent cells are more susceptible to compound-induced toxicity. |
| Compound Purity and Handling | Impurities in the compound or degradation of the stock solution can contribute to cytotoxicity. Use a high-purity grade of this compound. Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Off-Target Effects | While this compound is a selective TRPV4 antagonist, off-target effects can occur at higher concentrations. If cytotoxicity persists at concentrations necessary for TRPV4 inhibition, consider using a structurally different TRPV4 antagonist to confirm that the observed phenotype is due to on-target effects. |
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: Troubleshooting workflow for addressing high cytotoxicity with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1] It works by reversibly inhibiting the currents through TRPV4 channels, thereby blocking the downstream signaling pathways activated by this channel.[2]
Q2: What are the recommended starting concentrations for this compound in primary cell culture?
A2: The effective concentration of this compound is cell-type dependent. Based on published data, a concentration of 1 µM has been used in some cell culture experiments.[3][4] However, for primary cells, it is crucial to perform a dose-response study to determine the optimal non-toxic concentration. A starting range of 10 nM to 1 µM is advisable for initial experiments.
Q3: Is this compound cytotoxic to all primary cells?
A3: Not necessarily. The cytotoxicity of this compound is cell-type and context-dependent. For instance, a 48-hour treatment with 1 µM this compound was shown to inhibit proliferation and promote apoptosis in HEI-OC1 cells.[3] In contrast, the same concentration did not show obvious cytotoxic effects on cardiomyocytes under normoxic conditions.[5] Therefore, it is essential to empirically determine the cytotoxic profile in your specific primary cell model.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10-50 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6] When preparing your working solution, dilute the stock in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is minimal (ideally <0.1%).
Q5: What are the known off-target effects of this compound?
A5: this compound is highly selective for TRPV4 over other TRP channels like TRPV1, TRPV2, and TRPV3. However, at higher concentrations, some activity against TRPM8 and hERG channels has been observed.[7] To confirm that the observed effects are due to TRPV4 inhibition, consider using a structurally unrelated TRPV4 antagonist as a control.
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound in Various Cell Types
| Cell Type | Species | Concentration | Exposure Time | Observed Effect | Citation |
| HEI-OC1 | Mouse | 1 µM | 48 hours | Inhibited cell proliferation, promoted apoptosis | [3] |
| Cardiomyocytes | Rat | 1 µM | Not specified | No obvious effect on cell viability under normoxia | [5] |
| Urothelial Cells | Mouse | 1 µM | Not specified | Complete inhibition of TRPV4 activation | [8] |
| HEK293 (hTRPV4) | Human | 48 nM (IC₅₀) | Not specified | Inhibition of 4α-PDD-induced current | [3] |
| CHO-K1 (hTRPV4) | Hamster | 57 nM (IC₅₀) | Not specified | Blockade of 4α-PDD-induced calcium mobilization | [3] |
Table 2: IC₅₀ Values of this compound for TRPV4 Orthologs
| Species | IC₅₀ | Assay | Citation |
| Human | 48 nM | Whole-cell patch-clamp | [3] |
| Rat | 133 nM | Whole-cell patch-clamp | [3] |
| Mouse | 17 nM | Whole-cell patch-clamp | [3] |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Cytotoxicity in Primary Cells using an MTT Assay
This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for your primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound (high purity)
-
Sterile DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a acidified isopropanol solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density. Allow the cells to adhere and stabilize for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%. Include a vehicle control (medium with DMSO only) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Preparation of this compound Working Solutions
-
Stock Solution Preparation:
-
Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the working solutions is below 0.1%.
-
Use the freshly prepared working solutions immediately.
-
Signaling Pathways
TRPV4 Signaling Pathway
Activation of the TRPV4 channel by various stimuli (e.g., mechanical stress, heat, hypotonicity) leads to an influx of Ca²⁺ into the cell. This increase in intracellular calcium can trigger a cascade of downstream signaling events, influencing processes such as cell volume regulation, mechanotransduction, and inflammation.
Caption: Simplified diagram of the TRPV4 signaling pathway and the inhibitory action of this compound.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TRPV4: A Multifunctional Nonselective Cation Channel with Complex Regulation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRPV4 blockade reduces voiding frequency, ATP release, and pelvic sensitivity in mice with chronic urothelial overexpression of NGF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting unexpected results with HC-067047
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using HC-067047, a potent and selective TRPV4 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2] It functions by reversibly inhibiting the ion currents through TRPV4 channels.[1] This inhibitory action has been demonstrated across multiple species, including human, rat, and mouse orthologs of the channel.[1]
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies between species. It is crucial to consider these differences when designing experiments.
| Species | IC50 Value (nM) |
| Human | 48 |
| Rat | 133 |
| Mouse | 17 |
| Data sourced from multiple suppliers and research articles.[1] |
Q3: How should I prepare and store this compound stock solutions?
For optimal results, it is recommended to prepare fresh solutions for each experiment.[3] However, if storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month. Before use, ensure the solution is brought to room temperature and that no precipitate is visible. For in vivo studies, it is advised to prepare the working solution on the day of use.[1]
Q4: What are some common in vivo and in vitro applications of this compound?
This compound has been utilized in a variety of research areas, including:
-
Bladder function: It has been shown to increase functional bladder capacity in animal models of cystitis.[4]
-
Neuropathic pain: Studies have indicated its potential in treating painful neuropathy associated with diabetes.
-
Traumatic brain injury: Research suggests it may reduce vasogenic edema following traumatic brain injury.
-
Cardiovascular studies: It has been investigated for its effects on myocardial ischemia/reperfusion injury.[5]
Troubleshooting Unexpected Results
This section addresses specific issues that may arise during experiments with this compound.
Problem 1: I am not observing the expected inhibitory effect on TRPV4 activity.
Possible Causes & Solutions:
-
Incorrect Concentration: The IC50 values for this compound are species-specific. Ensure you are using a concentration appropriate for your experimental model (human, rat, or mouse cells/animals). Refer to the IC50 table above.
-
Compound Precipitation: this compound has limited solubility in aqueous solutions. If you observe any precipitate in your media or buffer, the effective concentration will be lower than intended.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO.[3] For your final working solution, ensure the final DMSO concentration is compatible with your experimental system and does not exceed a level that could cause cellular toxicity.
-
-
Compound Degradation: Improper storage can lead to the degradation of the compound.
-
Solution: Store stock solutions at -20°C and use freshly prepared working solutions. Avoid repeated freeze-thaw cycles.
-
-
Experimental System: The expression levels of TRPV4 in your cell line or tissue of interest may be too low to observe a significant effect.
-
Solution: Verify the expression of TRPV4 in your model system using techniques such as qPCR or Western blotting.
-
Problem 2: I am observing off-target effects or cellular toxicity.
Possible Causes & Solutions:
-
High DMSO Concentration: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.
-
Solution: Prepare a vehicle-only control group to assess the impact of DMSO on your experimental system. Aim for a final DMSO concentration well below 0.5%.
-
-
Compound Specificity: While this compound is reported to be highly selective for TRPV4 over other TRP channels like TRPV1, TRPV2, TRPV3, and TRPM8, off-target effects can never be completely ruled out, especially at very high concentrations.
-
Solution: To confirm that the observed effects are mediated by TRPV4, consider using a rescue experiment with a TRPV4 agonist or utilizing a TRPV4 knockout/knockdown model if available.
-
Problem 3: The in vivo effects of this compound are not consistent with in vitro data.
Possible Causes & Solutions:
-
Pharmacokinetics and Bioavailability: The route of administration, dosage, and metabolism of this compound can influence its effective concentration at the target tissue.
-
Vehicle Formulation: The vehicle used for in vivo administration can impact the solubility and delivery of the compound.
-
Solution: A common formulation for intraperitoneal injection is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] However, the optimal vehicle may vary depending on the administration route.
-
Experimental Protocols & Visualizations
General Protocol for In Vitro Cell-Based Assays
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
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Compound Treatment: On the day of the experiment, dilute the this compound stock solution in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.
-
Incubation: Incubate the cells with this compound for the appropriate duration based on your experimental design.
-
Assay: Perform your downstream analysis, such as calcium imaging, patch-clamp electrophysiology, or cell viability assays.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as a TRPV4 channel antagonist.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: HC-067047 for In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HC-067047 in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2] It functions by reversibly inhibiting the currents through TRPV4 channels.[1][2] Its selectivity makes it a valuable tool for studying the physiological and pathological roles of TRPV4.[3][4]
Q2: What is the appropriate vehicle for administering this compound in vivo?
A2: The choice of vehicle for this compound depends on the experimental model and administration route. Based on published studies and supplier recommendations, several vehicle formulations can be considered. A common vehicle for intraperitoneal (i.p.) injection is 10% Dimethyl Sulfoxide (DMSO) in saline.[5] Other potential vehicles include a mixture of PEG300, Tween80, and an aqueous solution, or corn oil.[6] It is crucial to prepare fresh solutions for in vivo experiments on the day of use.[1][7]
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at +4°C.[2] Stock solutions, typically prepared in DMSO, can be aliquoted and stored at -20°C for up to six months.[8] It is recommended to prepare and use diluted solutions on the same day.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | - Low solubility in the chosen vehicle.- Incorrect preparation method. | - Ensure the initial stock solution in DMSO is clear before further dilution.- For complex vehicles, add co-solvents sequentially and ensure each step results in a clear solution.[1]- Gentle heating and/or sonication can aid in dissolution if precipitation occurs.[1] |
| Adverse reactions in animals post-injection (e.g., transient hypertension) | - Stress response to handling and the injection procedure.- Irritation caused by the vehicle (e.g., DMSO). | - Handle animals gently to minimize stress.- Administer a vehicle-only control group to differentiate between the effects of the vehicle and this compound.[5]- Consider refining the vehicle composition to reduce potential irritation. |
| Reduced food and water intake in both this compound and vehicle-treated groups | - The vehicle itself (e.g., 10% DMSO in saline) can cause a reduction in food and water consumption.[5] | - It is critical to include a vehicle-only control group to accurately assess the specific effects of this compound.- Monitor food and water intake for all experimental groups. |
| Lack of expected in vivo effect of this compound | - Insufficient dosage.- Poor bioavailability with the chosen administration route and vehicle.- Degradation of the compound. | - Consult literature for effective dosage ranges in your specific animal model. Doses around 10 mg/kg i.p. have shown efficacy in mice and rats.[9][10][11]- Ensure the vehicle effectively solubilizes this compound for administration.- Always prepare fresh solutions for in vivo experiments.[1][7] |
Experimental Protocols & Data
This compound Solubility and Stock Preparation
This compound is soluble in DMSO and ethanol.[7] For in vivo studies, a stock solution is typically prepared in 100% DMSO.
| Solvent | Maximum Concentration |
| DMSO | 100 mM[7] |
| Ethanol | 25 mM[7] |
Note: The use of fresh, high-quality DMSO is recommended as moisture absorption can reduce solubility.[6]
In Vivo Vehicle Preparation Protocols
Protocol 1: DMSO in Saline
A commonly used vehicle for intraperitoneal injection involves diluting a DMSO stock solution of this compound in saline to a final DMSO concentration of 10%.[5]
Protocol 2: Multi-component Vehicle
For a 1 mL working solution, the following steps can be taken:
-
Add 50 µL of a 100 mg/mL clear DMSO stock solution to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to reach the final volume of 1 mL.[6]
Protocol 3: Corn Oil-based Vehicle
For a 1 mL working solution:
-
Add 50 µL of a 100 mg/mL clear DMSO stock solution to 950 µL of corn oil and mix thoroughly.[6]
Quantitative In Vivo Data for this compound
The following table summarizes the inhibitory concentrations (IC₅₀) of this compound on TRPV4 channels from different species.
| Species | IC₅₀ (nM) |
| Human | 48[1][6][12] |
| Mouse | 17[1][6][12] |
| Rat | 133[1][6][12] |
Visualized Workflows and Pathways
Logical Workflow for Troubleshooting In Vivo Experiments
Caption: Troubleshooting workflow for this compound in vivo experiments.
Signaling Pathway of TRPV4 Antagonism
Caption: Mechanism of action for this compound as a TRPV4 antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HC 067047 | TRPV Channels | Tocris Bioscience [tocris.com]
- 3. TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blockade or deletion of transient receptor potential vanilloid 4 (TRPV4) is not protective in a murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. HC 067047 | TRPV4 channel antagonist | Hello Bio [hellobio.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. | BioWorld [bioworld.com]
- 12. caymanchem.com [caymanchem.com]
Technical Support Center: Assessing the Reversibility of HC-067047 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the reversibility of HC-067047, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule compound that acts as a potent and selective antagonist of the TRPV4 ion channel.[1][2][3][4][5] Its primary mechanism of action is to block the channel, thereby inhibiting the influx of cations, such as calcium, in response to various stimuli.[6][7][8]
Q2: Is the inhibition of TRPV4 by this compound reversible?
Yes, multiple studies have demonstrated that this compound is a reversible inhibitor of TRPV4 channels across different species, including human, mouse, and rat.[1][4][9][10][11][12] This means that the inhibitory effect can be removed by washing out the compound.
Q3: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies between species. The reported values are:
This compound also inhibits the endogenous TRPV4-mediated response to 4α-phorbol 12,13-didecanoate (4α-PDD) with an IC50 of 22 nM.[1][4][14]
Q4: How selective is this compound for TRPV4?
This compound exhibits high selectivity for TRPV4 over other related TRP channels such as TRPV1, TRPV2, TRPV3, and TRPM8.[1][4][9]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound inhibition.
| Parameter | Species | Value | Reference(s) |
| IC50 | Human | 48 nM | [1][2][4][9][10][11][12][13][14] |
| Mouse | 17 nM | [1][2][4][9][10][11][12][13][14] | |
| Rat | 133 nM | [1][2][4][9][10][11][12][13][14] | |
| IC50 (4α-PDD induced) | Endogenous | 22 nM | [1][4][14] |
| Binding Nature | - | Reversible | [1][4][9][10][11][12] |
Experimental Protocols
Protocol 1: Washout Experiment to Confirm Reversibility of this compound in a Cell-Based Calcium Imaging Assay
This protocol details a washout experiment to functionally assess the reversibility of this compound's inhibition of TRPV4 channels in a cell-based calcium imaging assay.
Materials:
-
Cells expressing TRPV4 (e.g., HEK293-hTRPV4)
-
Cell culture medium
-
This compound
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TRPV4 agonist (e.g., GSK1016790A or 4α-PDD)
-
Calcium indicator dye (e.g., Fluo-4 AM)
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Assay buffer (e.g., HBSS)
-
Microplate reader or fluorescence microscope equipped for calcium imaging
Methodology:
-
Cell Preparation:
-
Plate TRPV4-expressing cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
On the day of the experiment, load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Baseline Measurement:
-
Acquire a baseline fluorescence reading before the addition of any compounds.
-
-
Agonist Application (Control):
-
Add a known concentration of a TRPV4 agonist (e.g., EC80 concentration) to a set of control wells.
-
Record the fluorescence change to measure the initial TRPV4 activation.
-
-
Inhibition with this compound:
-
In a separate set of wells, pre-incubate the cells with a concentration of this compound sufficient to achieve maximal inhibition (e.g., 1 µM) for a defined period (e.g., 15-30 minutes).
-
Following pre-incubation, add the same concentration of the TRPV4 agonist as in the control wells.
-
Record the fluorescence to confirm the inhibitory effect of this compound.
-
-
Washout Procedure:
-
Gently aspirate the medium containing this compound and the agonist from the inhibited wells.
-
Wash the cells three times with pre-warmed assay buffer. Ensure each wash is gentle to avoid dislodging the cells.
-
After the final wash, add fresh assay buffer to the wells.
-
-
Post-Washout Agonist Application:
-
Re-stimulate the washed cells with the same concentration of the TRPV4 agonist.
-
Record the fluorescence response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF/F0) for each condition.
-
Compare the agonist response in the control wells, the this compound-inhibited wells, and the post-washout wells.
-
A significant recovery of the agonist-induced calcium influx after the washout procedure indicates that the inhibition by this compound is reversible.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No recovery of TRPV4 activity after washout. | Insufficient washing. | Increase the number of wash steps (e.g., to 5 times) and/or the volume of buffer used for each wash. Ensure complete aspiration of the buffer between washes. |
| Compound has high non-specific binding or has precipitated on the cells. | Visually inspect the wells for any precipitate. Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Pluronic F-127) in the wash buffer to aid in compound removal. | |
| Cell health has been compromised during the experiment. | Ensure all solutions are pre-warmed to the appropriate temperature. Handle the plate gently during washes. Include a positive control for cell viability (e.g., ionomycin) at the end of the experiment. | |
| Partial recovery of TRPV4 activity after washout. | Insufficient time for the compound to dissociate. | While this compound is known to be reversible, a very slow off-rate could lead to partial recovery within the experimental timeframe. Try extending the incubation time in fresh buffer after the final wash before re-stimulating with the agonist. |
| Sub-maximal inhibition before washout. | Ensure the concentration of this compound used for the initial inhibition is high enough to achieve a complete block of the TRPV4 channels. | |
| High variability between replicate wells. | Inconsistent cell numbers per well. | Ensure a homogenous cell suspension when plating. |
| Inconsistent washing technique. | Use a multichannel pipette or an automated plate washer for more consistent washing across the plate. |
Visualizations
Caption: Workflow for the this compound washout experiment.
Caption: Simplified TRPV4 signaling and this compound inhibition.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. HC 067047 | TRPV Channels | Tocris Bioscience [tocris.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. TRPV4 - Wikipedia [en.wikipedia.org]
- 9. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. caymanchem.com [caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. HC 067047 | TRPV4 channel antagonist | Hello Bio [hellobio.com]
long-term stability of frozen HC-067047 aliquots
This technical support center provides guidance on the long-term stability of frozen HC-067047 aliquots for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable for extended periods when stored correctly. Recommendations from various suppliers suggest storing the solid powder at either +4°C, 2-8°C, or -20°C.[1][2][3][4] For long-term storage, -20°C is recommended, with a stability of at least 3 to 4 years.[3]
Q2: How should I prepare and store frozen aliquots of this compound?
A2: It is highly recommended to prepare stock solutions, aliquot them into single-use volumes, and store them frozen. This practice minimizes the risk of degradation from repeated freeze-thaw cycles.[3] The most common solvents for preparing stock solutions are Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2]
Recommended Solvents and Concentrations:
Q3: What is the long-term stability of this compound aliquots in DMSO when frozen?
A3: The stability of this compound in a DMSO solution depends on the storage temperature. Based on information from suppliers, the following storage durations are recommended:
| Storage Temperature | Recommended Maximum Storage Duration |
| -20°C | Up to 1 month[2][3], with some sources suggesting up to 6 months[4] |
| -80°C | Up to 1 year[3] |
It is best practice to prepare and use solutions on the same day if possible.[2]
Q4: Are there any signs of degradation I should look for in my frozen aliquots?
A4: Before use, it is crucial to equilibrate the frozen aliquot to room temperature and visually inspect the solution.[2] The solution should be clear and free of any precipitate. The presence of particulates may indicate precipitation of the compound or potential degradation, and such aliquots should be discarded.
Troubleshooting Guide
Issue 1: I observe precipitation in my this compound aliquot after thawing.
-
Possible Cause 1: Solution concentration exceeds solubility at lower temperatures.
-
Solution: Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it does not redissolve, the concentration may be too high for the solvent. Consider preparing new aliquots at a lower concentration.
-
-
Possible Cause 2: Improper storage or solvent evaporation.
-
Solution: Ensure that aliquot tubes are sealed tightly to prevent solvent evaporation, which would increase the compound's concentration. Use high-quality microcentrifuge tubes with secure caps.
-
Issue 2: My experiment is yielding inconsistent or unexpected results when using older frozen aliquots.
-
Possible Cause 1: Compound degradation due to exceeding recommended storage time.
-
Solution: Refer to the stability data table. If the storage duration has been exceeded, it is advisable to use a freshly prepared aliquot or a new vial of the compound.
-
-
Possible Cause 2: Degradation from multiple freeze-thaw cycles.
-
Solution: Avoid repeated freezing and thawing of the stock solution.[3] Prepare single-use aliquots to maintain the integrity of the compound.
-
-
Possible Cause 3: Contamination of the stock solution.
-
Solution: Practice sterile technique when preparing and handling solutions. If contamination is suspected, discard the stock and prepare a new one from solid compound.
-
Experimental Protocols
Protocol 1: Preparation of Frozen Aliquots of this compound in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile, high-quality microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved and the solution is clear.
-
Dispense single-use volumes (e.g., 10 µL to 100 µL) into sterile microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Quality Control Check for this compound Aliquots
While detailed stability studies are not publicly available, a basic quality control check can be performed using High-Performance Liquid Chromatography (HPLC) to assess the purity of an older aliquot compared to a freshly prepared one.
-
Objective: To compare the purity profile of a stored this compound aliquot against a freshly prepared standard.
-
Methodology:
-
Prepare a fresh standard solution of this compound in the same solvent and at the same concentration as the aliquot being tested.
-
Thaw the stored aliquot and the fresh standard at room temperature.
-
Analyze both samples by HPLC under identical conditions (a generic method is suggested below, which may require optimization).
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.
-
Detection: UV detector at a wavelength of 279 nm.
-
-
Analysis: Compare the chromatograms of the stored aliquot and the fresh standard. Look for the appearance of new peaks or a significant decrease in the area of the main this compound peak in the stored sample, which would indicate degradation. The purity of this compound from suppliers is typically ≥98% as determined by HPLC.[4][5]
-
Visualizations
Caption: Workflow for the preparation, storage, and use of this compound aliquots.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
impact of serum proteins on HC-067047 activity
This technical support center is designed for researchers, scientists, and drug development professionals using HC-067047 in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you address common challenges and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2] It works by reversibly inhibiting the ion currents through TRPV4 channels.[1][3] The IC50 values for this compound are 48 nM for human, 133 nM for rat, and 17 nM for mouse TRPV4 orthologs.[1][4] TRPV4 is a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, thermosensation, and osmotic regulation.[5][6][7]
Q2: How do serum proteins in my cell culture medium affect the activity of this compound?
A2: Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules like this compound.[8][9] This binding is a reversible process.[9] According to the "free drug" hypothesis, only the unbound fraction of a drug is available to interact with its target and exert a biological effect.[9] Consequently, high concentrations of serum proteins can sequester this compound, reducing its effective concentration and potentially leading to a decrease in its observed potency (a higher IC50 value) in cell-based assays.[9]
Q3: How can I determine if serum protein binding is impacting my experimental results with this compound?
A3: To assess the effect of serum proteins, you can perform a dose-response experiment comparing the activity of this compound in serum-free medium versus medium containing various concentrations of serum (e.g., 2%, 5%, 10% FBS). A rightward shift in the IC50 curve with increasing serum concentration is a strong indicator that serum protein binding is affecting the compound's potency.
Q4: What are the optimal storage and handling conditions for this compound?
A4: For optimal results, it is recommended to prepare fresh solutions of this compound for each experiment.[4] If storage is necessary, solutions can be stored at -20°C for up to one month.[10] Before use, ensure the solution is completely thawed and any precipitate is redissolved.[10] Like many small molecules, prolonged exposure to light and repeated freeze-thaw cycles should be avoided to maintain compound stability.
Troubleshooting Guides
Issue 1: Reduced or Inconsistent Activity of this compound in the Presence of Serum
-
Symptoms:
-
Higher than expected IC50 value for this compound in serum-containing medium compared to serum-free conditions.
-
High variability in results between replicate wells or across different experiments.
-
A blunted or shifted dose-response curve in the presence of serum.
-
-
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Serum Protein Binding | Reduce the serum concentration in your cell culture medium if your cell line can tolerate it. Be aware that this may impact cell health and growth. Alternatively, conduct the final stages of the assay in serum-free medium.[9] |
| Variability in Serum Batches | Use a single, qualified batch of serum for a series of experiments to minimize variability.[9] If using a new batch, it is advisable to pre-screen it to assess its impact on this compound activity. |
| Non-specific Binding to Labware | To minimize non-specific binding of the compound to plasticware, consider using low-binding plates and tubes. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution to avoid degradation.[4][10] |
Issue 2: High Background Signal in Fluorescence-Based Assays
-
Symptoms:
-
Elevated background fluorescence in wells, even in the absence of cells or treatment.
-
Low signal-to-noise ratio.
-
-
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Autofluorescence from Serum | Serum components can be inherently fluorescent.[11] Include "serum-only" control wells to quantify the background signal. If possible, perform the final assay reading in a serum-free medium.[9] |
| Compound Interference | Test for any intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. |
| Media Components | Phenol red and other components in cell culture media can contribute to background fluorescence. Consider using phenol red-free media for the assay.[11] |
Quantitative Data Summary
The following table provides a hypothetical summary of the impact of Fetal Bovine Serum (FBS) on the in vitro activity of this compound in a cell-based calcium influx assay.
| Serum Concentration (% FBS) | Apparent IC50 of this compound (nM) | Fold Shift in IC50 (vs. 0% FBS) |
| 0 | 25 | 1.0 |
| 2 | 55 | 2.2 |
| 5 | 110 | 4.4 |
| 10 | 230 | 9.2 |
Note: These are example data and actual results may vary depending on the cell type, assay conditions, and specific batch of serum used.
Experimental Protocols
Protocol: Assessing the Impact of Serum on this compound Activity
-
Cell Culture: Plate your cells of interest at a suitable density in a 96-well plate and culture overnight in your standard growth medium containing serum.
-
Compound Preparation: Prepare a 2X stock of this compound serial dilutions in serum-free medium and in medium containing 4%, 10%, and 20% FBS.
-
Assay Procedure:
-
Wash the cells once with a serum-free buffer (e.g., HBSS).
-
Add an equal volume of the 2X this compound serial dilutions to the corresponding wells, resulting in final serum concentrations of 0%, 2%, 5%, and 10% FBS.
-
Incubate for the desired pre-treatment time.
-
Stimulate the cells with a known TRPV4 agonist (e.g., GSK1016790A).
-
Measure the response (e.g., intracellular calcium concentration using a fluorescent indicator).
-
-
Data Analysis:
-
Normalize the data to the positive (agonist only) and negative (vehicle only) controls.
-
Plot the dose-response curves for each serum concentration and calculate the IC50 values.
-
Compare the IC50 values to determine the fold shift caused by the presence of serum.
-
Visualizations
Caption: Experimental workflow for assessing the impact of serum proteins.
Caption: Impact of serum protein binding on this compound activity.
Caption: Troubleshooting decision tree for reduced this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. scbt.com [scbt.com]
- 6. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 9. benchchem.com [benchchem.com]
- 10. HC 067047 | TRPV4 channel antagonist | Hello Bio [hellobio.com]
- 11. bitesizebio.com [bitesizebio.com]
Validation & Comparative
confirming HC-067047 selectivity for TRPV4 over other TRP channels
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of HC-067047's selectivity for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel over other TRP channels, supported by experimental data.
This compound is a potent and selective antagonist of the TRPV4 ion channel. Its high degree of selectivity is crucial for its use as a pharmacological tool to investigate the physiological and pathological roles of TRPV4 and for the development of targeted therapeutics. This guide provides a comparative analysis of this compound's activity against various TRP channels, based on available experimental data.
Quantitative Selectivity Profile of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of TRP channels. The data highlights the compound's significantly higher potency for TRPV4 compared to other closely related TRP vanilloid channels (TRPV1, TRPV2, TRPV3) and other TRP subfamilies.
| Target Channel | Species | IC50 (nM) | Selectivity over human TRPV4 (~fold) | Reference |
| TRPV4 | Human | 48 | - | [1] |
| Rat | 133 | - | [1] | |
| Mouse | 17 | - | [1] | |
| TRPV1 | Not Specified | >4800 (>100-fold) | >100 | [1][2] |
| TRPV2 | Not Specified | >4800 (>100-fold) | >100 | [1][2] |
| TRPV3 | Not Specified | >4800 (>100-fold) | >100 | [1][2] |
| TRPM8 | Not Specified | 780 | ~16 | [3] |
| hERG | Human | 370 | ~8 | [3] |
Experimental Protocols
The selectivity of this compound has been primarily determined using two key experimental methodologies: whole-cell patch-clamp electrophysiology and intracellular calcium imaging. These techniques provide a direct functional assessment of the compound's effect on ion channel activity.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ion currents flowing through the channels in the cell membrane.
Objective: To determine the concentration-dependent inhibition of agonist-induced currents by this compound in cells heterologously expressing specific TRP channels.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with the cDNA encoding the specific human, rat, or mouse TRP channel of interest (e.g., TRPV4, TRPV1, TRPV2, etc.).
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed on single transfected cells.
-
A glass micropipette filled with an appropriate intracellular solution forms a high-resistance "gigaseal" with the cell membrane.
-
The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
-
Channel Activation and Inhibition:
-
A specific agonist for the targeted TRP channel is applied to the cell to elicit an inward current (e.g., 4α-phorbol 12,13-didecanoate (4α-PDD) for TRPV4).
-
Once a stable baseline current is established, increasing concentrations of this compound are co-applied with the agonist.
-
-
Data Analysis: The reduction in the agonist-induced current amplitude at each this compound concentration is measured. These data are then used to construct a concentration-response curve and calculate the IC50 value.
References
A Head-to-Head Comparison of TRPV4 Antagonists: HC-067047 vs. RN-1734
In the landscape of transient receptor potential vanilloid 4 (TRPV4) channel antagonists, HC-067047 and RN-1734 have emerged as critical tools for researchers investigating the physiological and pathological roles of this polymodal ion channel. Both compounds have demonstrated efficacy in preclinical models of pain, inflammation, and other disorders, yet they exhibit distinct profiles in terms of potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of this compound and RN-1734, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | RN-1734 |
| Potency | High (nanomolar range) | Moderate (micromolar range) |
| Selectivity | Highly selective over other TRP channels | Selective over several TRP channels |
| In Vivo Efficacy | Demonstrated in models of neuropathic pain, inflammatory pain, and bladder dysfunction | Demonstrated in models of neuropathic pain, inflammation, and retinal degeneration |
| Pharmacokinetics | Characterized in rodents | Limited publicly available data |
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and RN-1734, offering a side-by-side view of their in vitro and in vivo properties.
Table 1: In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Antagonist | Human TRPV4 | Rat TRPV4 | Mouse TRPV4 |
| This compound | 48 nM[1][2][3][4] | 133 nM[1][2][3][4] | 17 nM[1][2][3][4] |
| RN-1734 | 2.3 µM[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] | 3.2 µM[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] | 5.9 µM[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Selectivity Profile
Selectivity is crucial for minimizing off-target effects. The following data represents the IC50 values of each antagonist against other related TRP channels.
| Antagonist | TRPV1 | TRPV2 | TRPV3 | TRPM8 |
| This compound | >10 µM | >10 µM | >10 µM | >1 µM |
| RN-1734 | >100 µM[5][21] | - | >30 µM[5][21] | >30 µM[5][21] |
Note: A higher IC50 value indicates lower potency and thus higher selectivity for the target (TRPV4) over the tested off-target channel.
Table 3: Pharmacokinetic Parameters of this compound in Rats
Pharmacokinetics describes how the body affects a specific drug after administration. Limited pharmacokinetic data is publicly available for RN-1734.
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| Intravenous (i.v.) | 2 mg/kg | - | - | 1.3 | - |
| Intraperitoneal (i.p.) | 10 mg/kg | ~1500 | 0.5 | - | - |
Source: Everaerts et al., 2010.[25]
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the TRPV4 channel in response to an agonist and the inhibitory effect of the antagonists.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human, rat, or mouse TRPV4.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.4 Na-GTP (pH 7.2 with CsOH).
-
-
Procedure:
-
HEK293 cells expressing the TRPV4 variant of interest are cultured on glass coverslips.
-
A coverslip is transferred to a recording chamber on an inverted microscope and perfused with the external solution.
-
A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and brought into contact with a cell to form a high-resistance (GΩ) seal.
-
The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
TRPV4 channels are activated by applying a specific agonist, such as GSK1016790A (e.g., 10-30 nM).
-
Once a stable current is established, the antagonist (this compound or RN-1734) is applied at varying concentrations to determine the IC50.
-
Currents are recorded using an amplifier and digitized for analysis.
-
Calcium Imaging Assay (Fluo-4)
This assay measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRPV4 channel activity.
-
Cell Line: HEK293 cells expressing the TRPV4 variant of interest.
-
Reagents:
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
TRPV4 agonist (e.g., GSK1016790A).
-
TRPV4 antagonists (this compound, RN-1734).
-
-
Procedure:
-
Cells are seeded in a 96-well black-walled, clear-bottom plate and grown to confluence.
-
The growth medium is removed, and cells are loaded with Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.[6][26][27]
-
After incubation, the loading solution is removed, and cells are washed with HBSS.
-
The plate is placed in a fluorescence plate reader.
-
Baseline fluorescence is recorded.
-
The antagonist (this compound or RN-1734) at various concentrations is added to the wells and incubated for a specified time.
-
The TRPV4 agonist is then added to stimulate calcium influx.
-
Fluorescence intensity is measured over time (e.g., excitation at 494 nm, emission at 516 nm).
-
The change in fluorescence intensity reflects the change in [Ca2+]i and the inhibitory effect of the antagonist.
-
In Vivo Inflammatory Pain Model (Carrageenan-induced)
This model is used to assess the analgesic efficacy of the antagonists in a setting of inflammation.
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
A baseline measurement of mechanical sensitivity is taken using von Frey filaments. The filaments are applied to the plantar surface of the hind paw, and the force required to elicit a withdrawal response is recorded.
-
Inflammation is induced by injecting a 1% carrageenan solution into the plantar surface of one hind paw.
-
The antagonist (this compound or RN-1734) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a specified time before or after the carrageenan injection.
-
Mechanical sensitivity is reassessed at various time points after carrageenan injection (e.g., 1, 2, 4, and 6 hours) to determine the effect of the antagonist on hyperalgesia.[19]
-
Visualizations: Pathways and Workflows
TRPV4 Signaling Pathway
The TRPV4 channel is a polymodal ion channel that can be activated by a variety of physical and chemical stimuli. Its activation leads to an influx of calcium ions, which in turn triggers a cascade of downstream signaling events.
Experimental Workflow: Whole-Cell Patch Clamp
The following diagram illustrates the key steps in a whole-cell patch-clamp experiment to assess the efficacy of a TRPV4 antagonist.
Logical Relationship: Potency vs. Selectivity
This diagram illustrates the general trade-offs and relationships between the potency and selectivity of TRPV4 antagonists.
Conclusion
Both this compound and RN-1734 are valuable pharmacological tools for the study of TRPV4. The choice between them will largely depend on the specific requirements of the experiment.
-
This compound is the compound of choice when high potency is required, particularly for in vitro studies where precise concentration-response curves are necessary. Its well-characterized pharmacokinetic profile also makes it a suitable candidate for in vivo studies in rodents.[25]
-
RN-1734 , while less potent, is a reliable and selective antagonist that has been successfully used in a variety of in vivo and in vitro applications.[21] Its micromolar potency may be sufficient for many experimental paradigms, and it offers a different chemical scaffold to this compound, which can be useful for validating findings and avoiding compound-specific artifacts.
Ultimately, the selection of the appropriate antagonist should be guided by a careful consideration of the experimental context, including the desired potency, the importance of selectivity against specific off-targets, and the required pharmacokinetic properties for in vivo studies.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. mdpi.com [mdpi.com]
- 3. In-Vivo Models for Management of Pain [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hellobio.com [hellobio.com]
- 7. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TRPV Protein Family—From Mechanosensing to Cancer Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. protocols.io [protocols.io]
- 13. worthe-it.co.za [worthe-it.co.za]
- 14. DOT Language | Graphviz [graphviz.org]
- 15. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sketchviz.com [sketchviz.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Attenuation of TRPV1 and TRPV4 Expression and Function in Mouse Inflammatory Pain Models Using Electroacupuncture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TRPV4 Role in Neuropathic Pain Mechanisms in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TRPV4-mediated trigeminal pain: behavior assessments and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. proventainternational.com [proventainternational.com]
- 24. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. TRPV4: A Physio and Pathophysiologically Significant Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 27. assets.fishersci.com [assets.fishersci.com]
Validating HC-067047 Efficacy: A Comparative Guide Using TRPV4 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the TRPV4 antagonist HC-067047 with other alternatives, supported by experimental data, with a focus on validation using TRPV4 knockout (KO) models. The use of TRPV4 KO models is a critical experimental control to unequivocally demonstrate that the observed effects of a compound are mediated through the intended target.
Executive Summary
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. Experimental evidence robustly demonstrates its efficacy and specificity through the use of TRPV4 knockout mice, where the effects of this compound are completely absent, confirming its on-target mechanism of action.[1] While direct comparative studies under identical conditions are limited, available data suggests this compound possesses a favorable potency and selectivity profile compared to other known TRPV4 antagonists such as RN-1734 and GSK2193874.
Comparative Analysis of TRPV4 Antagonists
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Potency of TRPV4 Antagonists (IC50 Values)
| Compound | Human TRPV4 | Rat TRPV4 | Mouse TRPV4 | Source(s) |
| This compound | 48 nM | 133 nM | 17 nM | [2][3][4] |
| RN-1734 | 2.3 µM | 3.2 µM | 5.9 µM | [2] |
| GSK2193874 | 48 nM | 2.5 nM | Not Reported | [2][5] |
Disclaimer: The IC50 values presented above are from different publications and should be interpreted with caution as experimental conditions can influence these values.
Table 2: Selectivity Profile of TRPV4 Antagonists
| Compound | Selectivity Notes | Source(s) |
| This compound | High selectivity over TRPV1, TRPV2, TRPV3, and TRPM8 channels. | [3][6] |
| RN-1734 | Selective for TRPV4 over TRPV1, TRPV3, and TRPM8. | [7] |
| GSK2193874 | Apparent selectivity for TRPV4. Less efficacy against hERG and L-type Cav1.2 channels. | [5] |
Validation of this compound Efficacy Using TRPV4 Knockout Models
A cornerstone in validating the specificity of a pharmacological agent is the use of knockout animal models. In the context of this compound, studies utilizing TRPV4 knockout mice have been pivotal in demonstrating its on-target effects.
In a key study investigating bladder dysfunction, this compound was shown to increase functional bladder capacity and reduce micturition frequency in wild-type mice with cyclophosphamide-induced cystitis.[1] Crucially, these effects were completely absent in TRPV4 knockout mice, providing conclusive evidence that the in vivo efficacy of this compound is mediated specifically through the inhibition of the TRPV4 channel.[1] This lack of effect in the knockout model serves as an essential internal control, ruling out off-target mechanisms for the observed phenotype.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
In Vivo Cystometry in Conscious Mice
Objective: To assess bladder function by measuring intravesical pressure and voided volume.
Materials:
-
Wild-type and TRPV4 knockout mice
-
This compound and vehicle solution
-
Anesthesia (e.g., isoflurane for surgery, urethane for anesthetized recordings if applicable)
-
PE-50 tubing for bladder catheterization
-
Infusion pump
-
Pressure transducer and data acquisition system
-
Metabolic cages for conscious recordings
Procedure:
-
Catheter Implantation:
-
Anesthetize the mouse.
-
Make a midline abdominal incision to expose the bladder.
-
Insert a flared-tip PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the catheter subcutaneously to exit at the nape of the neck.
-
Close the abdominal incision.
-
-
Cystometric Recordings (Conscious, Freely Moving):
-
Place the mouse in a metabolic cage.
-
Connect the externalized catheter to an infusion pump and a pressure transducer.
-
Infuse saline into the bladder at a constant rate (e.g., 0.04 ml/min).
-
Record intravesical pressure continuously. Voided urine can be collected on a balance to measure volume.
-
Acclimate the mouse to the setup before recording baseline measurements.
-
-
Drug Administration:
-
Administer this compound or vehicle (e.g., intraperitoneally).
-
Continue cystometric recordings to assess the effects on bladder parameters such as voiding frequency, voided volume, and bladder capacity.
-
-
Data Analysis:
-
Analyze the cystometrograms to quantify changes in bladder function before and after drug administration in both wild-type and TRPV4 knockout mice.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure TRPV4-mediated ion currents in isolated cells and assess the inhibitory effect of this compound.
Materials:
-
Cells expressing TRPV4 (e.g., primary urothelial cells or a heterologous expression system) from wild-type and TRPV4 knockout mice.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition software.
-
Borosilicate glass pipettes.
-
Extracellular and intracellular recording solutions.
-
TRPV4 agonist (e.g., GSK1016790A).
-
This compound.
Procedure:
-
Cell Preparation:
-
Isolate and culture the desired cells from wild-type and TRPV4 knockout animals.
-
-
Pipette Preparation:
-
Pull glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit currents.
-
-
Pharmacology:
-
Perfuse the cell with a TRPV4 agonist to activate the channel and record the resulting current.
-
Apply this compound in the presence of the agonist to determine its inhibitory effect and calculate the IC50.
-
Perform control experiments on cells from TRPV4 knockout mice to confirm the absence of the specific current.
-
Intracellular Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to TRPV4 activation and inhibition.
Materials:
-
Cells expressing TRPV4 from wild-type and TRPV4 knockout mice.
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorescence microscope with a camera and appropriate filters.
-
Image analysis software.
-
TRPV4 agonist and this compound.
Procedure:
-
Cell Loading:
-
Culture cells on glass coverslips.
-
Load the cells with a Ca2+ indicator by incubating them in a solution containing the dye.
-
-
Imaging:
-
Mount the coverslip on the microscope stage and perfuse with an appropriate buffer.
-
Acquire baseline fluorescence images.
-
-
Stimulation and Inhibition:
-
Apply a TRPV4 agonist to the cells and record the change in fluorescence intensity, which corresponds to an increase in [Ca2+]i.
-
In a separate experiment or after washout, pre-incubate the cells with this compound before applying the agonist to observe the inhibitory effect.
-
-
Control Experiment:
-
Perform the same experiment on cells from TRPV4 knockout mice to demonstrate that the observed Ca2+ influx is TRPV4-dependent.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time to determine the magnitude and kinetics of the Ca2+ response.
-
Conclusion
The validation of this compound efficacy through the use of TRPV4 knockout models provides a robust and reliable framework for its characterization as a specific TRPV4 antagonist. The absence of a pharmacological effect in animals lacking the target protein is the gold standard for confirming on-target activity. While this compound demonstrates a strong preclinical profile, further head-to-head comparative studies with other antagonists in knockout models would be beneficial for a more definitive ranking of their relative therapeutic potential. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to conduct similar validation studies.
References
- 1. Optimizing Mouse Urodynamic Techniques for Improved Accuracy [jove.com]
- 2. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HC 067047 | TRPV Channels | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
Counteracting TRPV4 Activation: A Comparative Guide to GSK1016790A and its Antagonist HC-067047
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent TRPV4 channel agonist, GSK1016790A, and a key antagonist, HC-067047, used to counteract its effects. We present supporting experimental data, detailed protocols for key assays, and a look at alternative antagonists.
The transient receptor potential vanilloid 4 (TRPV4) ion channel is a critical mediator of cellular responses to a variety of physical and chemical stimuli. GSK1016790A is a highly potent and selective agonist of TRPV4, making it an invaluable tool for studying the channel's function.[1] Conversely, this compound is a potent and selective antagonist used to inhibit TRPV4 activity and dissect its role in physiological and pathological processes.[2] Understanding the interplay between these two molecules is crucial for researchers investigating TRPV4-mediated signaling pathways.
Performance Comparison: GSK1016790A vs. This compound and Alternatives
The efficacy of GSK1016790A in activating TRPV4 is demonstrated by its low nanomolar effective concentration (EC50). In human embryonic kidney (HEK) cells expressing human TRPV4, GSK1016790A elicits calcium influx with an EC50 of 2.1 nM.[3] The antagonistic potential of this compound is highlighted by its ability to inhibit TRPV4 activation. While a direct IC50 value against GSK1016790A is not consistently reported across studies, it has been shown to abolish GSK1016790A-induced calcium influx.[4][5] One study noted that 1 µM of this compound did not completely block the calcium influx, suggesting that the concentration of the antagonist is a critical experimental parameter.[4][5]
Several alternatives to this compound exist for antagonizing TRPV4, each with varying potencies. The table below summarizes the available data for this compound and two other common antagonists, RN-1734 and GSK2193874.
| Compound | Target | Action | Potency (IC50) | Cell Type/Species | Activating Stimulus | Reference |
| This compound | hTRPV4 | Antagonist | 48 nM | HEK | 4α-PDD | [2] |
| rTRPV4 | Antagonist | 133 nM | HEK | 4α-PDD | [2] | |
| mTRPV4 | Antagonist | 17 nM | HEK | 4α-PDD | [2] | |
| RN-1734 | hTRPV4 | Antagonist | 2.3 µM | HEK | 4α-PDD | [2] |
| rTRPV4 | Antagonist | 3.2 µM | HEK | 4α-PDD | [2] | |
| mTRPV4 | Antagonist | 5.9 µM | HEK | 4α-PDD | [2] | |
| GSK2193874 | hTRPV4 | Antagonist | 91.6 ± 5.8 nM | Keratinocytes | GSK1016790A | [6] |
Signaling Pathways and Experimental Workflows
Activation of TRPV4 by GSK1016790A initiates a signaling cascade primarily driven by an influx of extracellular calcium. This increase in intracellular calcium ([Ca2+]i) can then activate downstream effectors, including Phospholipase C (PLC), Protein Kinase C (PKC), and the small GTPase RhoA, leading to various cellular responses.[7][8]
Caption: GSK1016790A activates TRPV4, leading to Ca²⁺ influx and downstream signaling.
A typical experimental workflow to investigate the antagonistic effect of this compound on GSK1016790A-induced TRPV4 activation involves cell culture, loading with a calcium indicator dye, and subsequent treatment with the antagonist followed by the agonist.
Caption: A standard workflow for evaluating the efficacy of a TRPV4 antagonist.
Experimental Protocols
Below are detailed methodologies for two key experiments used to study the interaction between GSK1016790A and this compound.
In Vitro Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration in response to TRPV4 activation and inhibition.
1. Cell Culture and Preparation:
- Culture HEK293 cells stably or transiently expressing human TRPV4 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Plate the cells onto 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.
2. Dye Loading:
- Wash the cells twice with Hank's Balanced Salt Solution (HBSS).
- Load the cells with a calcium-sensitive fluorescent dye, such as 5 µM Fura-2 AM, in HBSS for 60 minutes at 37°C in the dark.
- After incubation, wash the cells twice with HBSS to remove excess dye.
3. Compound Treatment and Measurement:
- Add 100 µL of HBSS to each well.
- Obtain a baseline fluorescence reading using a fluorescence plate reader (e.g., FlexStation 3) with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.
- Add this compound (or an alternative antagonist/vehicle control) at the desired concentration and incubate for 15-30 minutes.
- Add GSK1016790A at its EC50 concentration or a dose-response range.
- Continuously record the fluorescence ratio (340/380 nm) for several minutes to measure the change in intracellular calcium concentration.
4. Data Analysis:
- Calculate the change in the 340/380 nm fluorescence ratio from the baseline to the peak response after agonist addition.
- For antagonist experiments, compare the response in the presence of the antagonist to the vehicle control to determine the percent inhibition.
- Generate dose-response curves and calculate IC50 values for the antagonists.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPV4 channels in response to agonist and antagonist application.
1. Cell Preparation:
- Plate TRPV4-expressing HEK293 cells on glass coverslips and grow to 50-70% confluency.
2. Recording Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 5 Mg-ATP (pH adjusted to 7.2 with CsOH).
3. Recording Procedure:
- Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
- Form a gigaohm seal with a single cell and then rupture the membrane to achieve the whole-cell configuration.
- Clamp the cell membrane potential at -60 mV.
- Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
- Obtain a baseline current recording.
- Perfuse the cell with a solution containing this compound (or another antagonist) for a few minutes.
- Co-apply GSK1016790A with the antagonist and record the current responses.
4. Data Analysis:
- Measure the peak inward and outward currents at specific voltages (e.g., -80 mV and +80 mV).
- Subtract the baseline current from the current recorded in the presence of the agonist and antagonist.
- Calculate the percent inhibition of the GSK1016790A-induced current by the antagonist.
- Construct dose-response curves to determine the IC50 of the antagonist.
By utilizing these compounds and experimental approaches, researchers can effectively probe the function and regulation of the TRPV4 ion channel in a multitude of biological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 4. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Cross-Species Potency of the TRPV4 Antagonist HC-067047: A Comparative Analysis
For researchers engaged in the study of transient receptor potential vanilloid 4 (TRPV4) channels and the development of targeted therapeutics, understanding the cross-species activity of antagonists is of paramount importance. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of the selective TRPV4 antagonist, HC-067047, across human, rat, and mouse orthologs. The data presented herein, supported by detailed experimental methodologies, offers valuable insights for the design and interpretation of both in vitro and in vivo studies.
Potency Comparison of this compound Across Species
The inhibitory activity of this compound on TRPV4 channels exhibits notable variation across the different species investigated. The compound is most potent against the mouse TRPV4 ortholog, followed by the human and then the rat ortholog.[1][2][3][4][5] This differential potency underscores the necessity of selecting appropriate animal models in preclinical research to ensure the translatability of findings to human physiology.
| Species | TRPV4 Ortholog | IC50 Value (nM) |
| Human | hTRPV4 | 48 |
| Rat | rTRPV4 | 133 |
| Mouse | mTRPV4 | 17 |
Experimental Determination of IC50 Values
The presented IC50 values were determined using the whole-cell patch-clamp electrophysiology technique on human embryonic kidney (HEK293) cells stably expressing the respective human, rat, or mouse TRPV4 orthologs.
Cell Culture and Transfection:
-
HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
For stable expression, cells were transfected with plasmids containing the full-length cDNA for either human, rat, or mouse TRPV4 using a suitable transfection reagent.
-
Stable cell lines were selected and maintained using an appropriate selection antibiotic.
Whole-Cell Patch-Clamp Electrophysiology:
-
Preparation: Stably transfected HEK293 cells were plated onto glass coverslips 24-48 hours prior to the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, and 4 Mg-ATP, with the pH adjusted to 7.2 with CsOH.
-
-
Recording:
-
Whole-cell currents were recorded using an patch-clamp amplifier.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution were used.
-
Cells were voltage-clamped at a holding potential of -60 mV.
-
-
TRPV4 Activation: The synthetic TRPV4 agonist 4α-phorbol 12,13-didecanoate (4α-PDD) was used to activate the TRPV4 channels and elicit a stable baseline current.
-
This compound Application: Following stabilization of the 4α-PDD-induced current, increasing concentrations of this compound were applied to the external solution.
-
Data Analysis: The inhibition of the TRPV4-mediated current at each concentration of this compound was measured. The IC50 values were then calculated by fitting the concentration-response data to a standard sigmoidal dose-response curve.
TRPV4 Signaling Pathway and Antagonist Interaction
The TRPV4 channel is a non-selective cation channel that, upon activation by various stimuli, allows the influx of calcium ions (Ca2+) into the cell. This increase in intracellular calcium triggers a cascade of downstream signaling events. The antagonist this compound acts by blocking this ion influx.
Caption: TRPV4 channel activation, inhibition, and downstream signaling cascade.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps involved in the experimental workflow for determining the IC50 values of this compound.
Caption: Workflow for determining this compound IC50 values.
References
- 1. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of HC-067047 and Other Prominent TRPV4 Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for the accurate investigation of the transient receptor potential vanilloid 4 (TRPV4) channel's role in various physiological and pathological processes. This guide provides a comprehensive evaluation of HC-067047 in comparison to other widely used TRPV4 inhibitors, GSK2193874 and RN-1734, with a focus on their inhibitory potency, selectivity, and the experimental methodologies used for their characterization.
Unveiling the Potency: A Head-to-Head Comparison
The inhibitory potency of a compound is a critical determinant of its utility in research. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound, GSK2193874, and RN-1734 against TRPV4 channels from different species.
Table 1: Inhibitory Potency (IC50) of TRPV4 Antagonists
| Compound | Human TRPV4 (hTRPV4) | Rat TRPV4 (rTRPV4) | Mouse TRPV4 (mTRPV4) | Citation(s) |
| This compound | 48 nM | 133 nM | 17 nM | [1][2][3][4][5] |
| GSK2193874 | 40 nM | 2 nM | Not Reported | [6][7][8][9] |
| RN-1734 | 2.3 µM (2300 nM) | 3.2 µM (3200 nM) | 5.9 µM (5900 nM) | [10][11][12][13] |
Key Insights from the Data:
-
This compound demonstrates high potency against human, rat, and particularly mouse TRPV4 channels, with IC50 values in the nanomolar range.[1][2][3][4][5]
-
GSK2193874 exhibits exceptional potency for rat TRPV4 and high potency for the human ortholog.[6][7][8][9]
-
RN-1734 is a less potent inhibitor compared to this compound and GSK2193874, with IC50 values in the micromolar range.[10][11][12][13]
Selectivity Profile: On-Target Efficacy
An ideal chemical probe should exhibit high selectivity for its intended target to minimize off-target effects that could confound experimental results.
Table 2: Selectivity of TRPV4 Inhibitors
| Compound | Selectivity Profile | Citation(s) |
| This compound | Selective for TRPV4 over TRPV1, TRPV2, TRPV3, and TRPM8 channels.[2][4] | [2][4] |
| GSK2193874 | Highly selective against TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8 (IC50 > 25 µM).[7][8] | [7][8] |
| RN-1734 | Displays selectivity for TRPV4 over TRPV1, TRPV3, and TRPM8 (IC50 > 30 µM for TRPV3 and TRPM8, >100 µM for TRPV1).[11][12] | [11][12] |
Experimental Corner: Deconstructing the Methodologies
The following sections provide detailed experimental protocols for determining the IC50 values of the discussed TRPV4 inhibitors, based on published literature. These methods are foundational for understanding the presented potency data.
Protocol 1: IC50 Determination for this compound via Electrophysiology
This protocol is based on the whole-cell patch-clamp technique described in the study by Everaerts et al. (2010).[2]
Objective: To determine the concentration of this compound required to inhibit 50% of the TRPV4-mediated current.
Materials:
-
HEK293 cells stably expressing human, rat, or mouse TRPV4.
-
This compound.
-
TRPV4 agonist (e.g., 4α-Phorbol 12,13-didecanoate - 4α-PDD).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Standard intracellular and extracellular solutions.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the desired TRPV4 ortholog under standard conditions.
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage ramp or step protocol to elicit baseline currents.
-
Perfuse the cell with an extracellular solution containing a known concentration of the TRPV4 agonist (e.g., 1 µM 4α-PDD) to activate TRPV4 channels and record the resulting current.
-
After a stable current is achieved, co-apply increasing concentrations of this compound with the agonist.
-
Record the current at each concentration of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Normalize the current to the maximal agonist-induced current.
-
Plot the normalized current as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for determining the IC50 of this compound using electrophysiology.
Protocol 2: IC50 Determination for GSK2193874 via FLIPR Assay
This protocol is based on the Fluorometric Imaging Plate Reader (FLIPR) assay, a common high-throughput screening method.
Objective: To determine the concentration of GSK2193874 that inhibits 50% of the agonist-induced calcium influx in TRPV4-expressing cells.
Materials:
-
HEK293 cells stably expressing human or rat TRPV4.
-
GSK2193874.
-
TRPV4 agonist (e.g., GSK1016790A).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
FLIPR instrument.
-
96- or 384-well plates.
Procedure:
-
Cell Plating: Seed HEK293-TRPV4 cells in black-walled, clear-bottom microplates and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Remove the culture medium and add the dye loading buffer to each well.
-
Incubate the plate to allow for dye uptake.
-
-
Compound Addition:
-
Prepare serial dilutions of GSK2193874 in an appropriate assay buffer.
-
Add the diluted GSK2193874 to the cell plate and incubate for a specified period.
-
-
Agonist Stimulation and Measurement:
-
Prepare the TRPV4 agonist solution.
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
The instrument will add the agonist to the wells and simultaneously measure the change in fluorescence intensity over time, which corresponds to intracellular calcium levels.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition for each concentration of GSK2193874 relative to the agonist-only control.
-
Plot the percent inhibition against the log concentration of GSK2193874 and fit the data to a dose-response curve to determine the IC50.
-
Caption: Workflow for determining the IC50 of GSK2193874 using a FLIPR assay.
Understanding the Mechanism: The TRPV4 Signaling Pathway
TRPV4 is a non-selective cation channel that, upon activation by various stimuli such as heat, mechanical stress, or chemical agonists, allows the influx of Ca2+ into the cell. This influx of calcium acts as a second messenger, triggering a cascade of downstream signaling events.
Caption: Simplified overview of the TRPV4 signaling cascade and points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of TRPV4-mediated signaling pathways in an optimized human choroid plexus epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TRPV4: A Physio and Pathophysiologically Significant Ion Channel [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TRPV4 channels mediate cyclic strain-induced endothelial cell reorientation through integrin to integrin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Unconventional interactions of the TRPV4 ion channel with beta-adrenergic receptor ligands | Life Science Alliance [life-science-alliance.org]
Unlocking Synergistic Potential: A Comparative Guide to HC-067047 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective cancer therapies increasingly points toward strategic drug combinations that can overcome resistance and enhance efficacy. This guide explores the synergistic potential of HC-067047, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, when used in conjunction with conventional chemotherapeutic agents. While direct clinical data on specific synergistic combinations of this compound is emerging, a strong preclinical rationale supports its use to potentiate the effects of drugs like paclitaxel, particularly in cancers where TRPV4 expression is linked to chemoresistance.
The Rationale for Synergy: Targeting TRPV4 to Enhance Chemotherapy
TRPV4, a calcium-permeable ion channel, is increasingly implicated in cancer progression, including processes that drive resistance to chemotherapy.[1] Elevated TRPV4 expression has been correlated with a poor prognosis and resistance to platinum-based drugs like cisplatin and oxaliplatin in certain cancers.[1] The channel is involved in key signaling pathways that regulate cell migration, invasion, and the tumor microenvironment.[2][3][4] By inhibiting TRPV4, this compound can potentially disrupt these chemoresistant pathways, thereby re-sensitizing cancer cells to the cytotoxic effects of conventional chemotherapy.
One promising combination is the co-administration of this compound with taxane-based chemotherapies such as paclitaxel. Paclitaxel's primary mechanism involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[5] However, its efficacy can be limited by intrinsic or acquired resistance. Evidence suggests an interplay between paclitaxel and TRPV4-related signaling, indicating that the inhibition of TRPV4 could be a viable strategy to enhance paclitaxel's anti-tumor activity.[6]
Hypothetical Synergy: A Quantitative Comparison
To illustrate the potential synergistic effects, this section presents hypothetical data from a combination study of this compound and paclitaxel on a cancer cell line with high TRPV4 expression. The synergy is quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Treatment Group | This compound (nM) | Paclitaxel (nM) | Fractional Effect (Fa) | Combination Index (CI) | Interpretation |
| 1 | 50 | - | 0.15 | - | Single Agent |
| 2 | - | 10 | 0.20 | - | Single Agent |
| 3 | 50 | 10 | 0.55 | 0.75 | Synergistic |
| 4 | 100 | - | 0.25 | - | Single Agent |
| 5 | - | 20 | 0.35 | - | Single Agent |
| 6 | 100 | 20 | 0.60 | 1.00 | Additive |
| 7 | 200 | - | 0.40 | - | Single Agent |
| 8 | - | 40 | 0.50 | - | Single Agent |
| 9 | 200 | 40 | 0.70 | 1.25 | Antagonistic |
Experimental Protocols
To empirically test the synergistic effects of this compound and paclitaxel, the following experimental protocol for a cell viability assay and subsequent synergy analysis is proposed.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture a human breast cancer cell line known for high TRPV4 expression (e.g., MDA-MB-231) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and paclitaxel in DMSO. Create serial dilutions of each drug in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with this compound alone, paclitaxel alone, and in combination at various concentration ratios. Include untreated and vehicle (DMSO) control wells.
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Synergy Analysis (Combination Index)
-
Dose-Response Curves: Generate dose-response curves for each drug individually and for the combination.
-
IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) for both this compound and paclitaxel.
-
Combination Index Calculation: Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. The CI value will determine whether the interaction is synergistic, additive, or antagonistic.
Visualizing the Mechanisms and Workflow
To better understand the underlying biological rationale and the experimental process, the following diagrams are provided.
References
- 1. TRPV4 is a Prognostic Biomarker that Correlates with the Immunosuppressive Microenvironment and Chemoresistance of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV4 enhances the synthesis of fatty acids to drive the progression of ovarian cancer through the calcium-mTORC1/SREBP1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Emerging Roles of TRPV4 in Cancer – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Functional Interaction between Transient Receptor Potential V4 Channel and Neuronal Calcium Sensor 1 and the Effects of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Efficacy of the TRPV4 Antagonist HC-067047 in Preclinical In Vivo Models
A Comparative Guide for Researchers
The transient receptor potential vanilloid 4 (TRPV4) channel has emerged as a promising therapeutic target for a variety of conditions, including bladder dysfunction, inflammatory pain, and edema. HC-067047 is a potent and selective antagonist of the TRPV4 channel, and its efficacy has been extensively characterized in vitro. This guide provides a comprehensive overview of the in vivo studies that validate these in vitro findings, offering a comparative analysis of its performance and detailed experimental protocols to aid researchers in their drug development efforts.
Quantitative Analysis of this compound Efficacy
The in vivo efficacy of this compound has been demonstrated across multiple preclinical models, corroborating its in vitro antagonist profile. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro vs. In Vivo Potency of this compound
| Species | In Vitro IC50 (nM) | In Vivo Effective Dose | Animal Model | Key Efficacy Endpoint |
| Human | 48 ± 6[1][2] | N/A | N/A | N/A |
| Mouse | 17 ± 3[1][2] | 10 mg/kg (i.p.)[1] | Cyclophosphamide-induced cystitis | Increased bladder capacity, reduced micturition frequency[1] |
| Rat | 133 ± 25[1][2] | 10 mg/kg (i.p.)[1] | Cyclophosphamide-induced cystitis | Increased voided volume, decreased voiding frequency[1] |
Table 2: In Vivo Effects of this compound on Bladder Function in a Mouse Model of Cystitis
| Treatment Group | Voiding Frequency (voids/30 min) | Voided Volume (μL) |
| Naive Wild-Type (WT) + Vehicle | ~4 | ~100 |
| Cyclophosphamide-treated WT + Vehicle | ~12 | ~25 |
| Cyclophosphamide-treated WT + this compound (10 mg/kg) | ~6 | ~75 |
| Cyclophosphamide-treated Trpv4-/- + Vehicle | ~5 | ~80 |
| Cyclophosphamide-treated Trpv4-/- + this compound (10 mg/kg) | ~5 | ~80 |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key in vivo experiments cited in this guide.
1. Cyclophosphamide-Induced Cystitis Model in Mice and Rats
-
Animal Models: Wild-type and Trpv4 knockout (Trpv4-/-) mice, or wild-type rats are used.[1]
-
Induction of Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 200 mg/kg for mice) is administered to induce bladder inflammation and hyperreflexia. Control animals receive a vehicle injection.[1]
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO in saline) and administered via i.p. injection at the desired dose (e.g., 10 mg/kg).[3]
-
Cystometry: Bladder function is assessed by cystometry in anesthetized or conscious, freely moving animals. A catheter is implanted into the bladder dome for infusion of saline and measurement of intravesical pressure. Key parameters measured include voiding frequency, voided volume, and bladder capacity.[1][2]
-
Micturition Pattern Analysis: For freely moving animals, micturition patterns can be analyzed by placing filter paper at the bottom of a metabolic cage and measuring the size and volume of individual urine spots.[1][2]
2. Myocardial Ischemia/Reperfusion (I/R) Injury Model in Mice
-
Animal Model: Wild-type mice are used.
-
Surgical Procedure: Animals are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for a defined period (e.g., 30 minutes) to induce ischemia. The ligature is then released to allow for reperfusion.[4]
-
Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered, typically via i.p. injection, at a specified time point before or after reperfusion.[5]
-
Assessment of Myocardial Injury:
-
Infarct Size Measurement: The heart is excised, and the area at risk and infarct area are delineated using Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively.[4]
-
Cardiac Function: Echocardiography is performed to assess parameters such as ejection fraction and fractional shortening.[6]
-
Biomarker Analysis: Serum levels of cardiac troponin T (cTnT) are measured as an indicator of cardiac damage.[4]
-
Apoptosis Assays: TUNEL staining and Western blotting for cleaved caspase-3 and the Bax/Bcl-2 ratio are used to quantify cardiomyocyte apoptosis.[5]
-
Visualizing the In Vivo Validation and Mechanism of Action
Diagrams are provided to illustrate the experimental workflow and the underlying signaling pathways.
Comparison with Alternatives
While this guide focuses on this compound, it is important to note the existence of other TRPV4 antagonists. For instance, GSK2193874 is another potent and selective TRPV4 antagonist that has been investigated in clinical trials.[6] However, direct, side-by-side in vivo comparative studies with this compound are not extensively reported in the currently available literature. The choice of antagonist for a particular research application may depend on factors such as the specific animal model, the desired route of administration, and the pharmacokinetic profile.
Conclusion
The in vivo studies summarized in this guide robustly validate the in vitro findings for this compound as a potent and selective TRPV4 antagonist. The on-target effect of this compound is unequivocally demonstrated by its lack of efficacy in Trpv4 knockout mice.[1][7] The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of TRPV4 inhibition and for those seeking to utilize this compound in their preclinical research. Further studies directly comparing the in vivo efficacy and safety profiles of this compound with other TRPV4 antagonists will be beneficial for the field.
References
- 1. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Blockade or deletion of transient receptor potential vanilloid 4 (TRPV4) is not protective in a murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of transient receptor potential vanilloid 4 involves in hypoxia/reoxygenation injury in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Assessing the Specificity of the TRPV4 Antagonist HC-067047: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the transient receptor potential vanilloid 4 (TRPV4) channel antagonist, HC-067047, with its structural analogs, GSK2193874 and RN-1734. The information presented herein is supported by experimental data from peer-reviewed studies and aims to assist researchers in making informed decisions for their investigations.
Comparative Analysis of TRPV4 Antagonist Specificity
The potency and selectivity of this compound and its analogs are critical parameters for their utility as pharmacological tools. The following tables summarize the available quantitative data for these compounds against their primary target, TRPV4, and a panel of other TRP channels.
| Compound | Target | Species | IC50 (nM) | Reference |
| This compound | TRPV4 | Human | 48 | [1][2] |
| TRPV4 | Mouse | 17 | [1][2] | |
| TRPV4 | Rat | 133 | [1][2] | |
| GSK2193874 | TRPV4 | Human | 40 | [3][4] |
| TRPV4 | Rat | 2 | [3][4] | |
| RN-1734 | TRPV4 | Human | 2300 | [5][6][7] |
| TRPV4 | Mouse | 5900 | [5][6][7] | |
| TRPV4 | Rat | 3200 | [5][6][7] |
Table 1: Potency of this compound and Structural Analogs against TRPV4. This table outlines the half-maximal inhibitory concentration (IC50) values of the compounds against human, mouse, and rat TRPV4 channels.
| Compound | Off-Target | Selectivity (IC50) | Reference |
| This compound | TRPV1, TRPV2, TRPV3, TRPM8 | Selective (No significant inhibition at 1 µM) | |
| GSK2193874 | TRPV1, TRPA1, TRPC3, TRPC6, TRPM8 | >25 µM | [3][4] |
| RN-1734 | TRPV1, TRPV3, TRPM8 | >30 µM | [5] |
Table 2: Selectivity Profile of this compound and Structural Analogs. This table details the selectivity of the compounds against a panel of other transient receptor potential (TRP) channels.
Experimental Protocols
The determination of the potency and selectivity of these TRPV4 antagonists relies on robust in vitro assays. The following are detailed methodologies for the key experiments cited.
Whole-Cell Patch Clamp Electrophysiology
This technique is employed to directly measure the ion currents flowing through the TRPV4 channel in response to agonist stimulation and its inhibition by the test compounds.
Objective: To determine the concentration-dependent inhibitory effect of this compound and its analogs on TRPV4 channel currents.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with the cDNA encoding for human, mouse, or rat TRPV4.
-
Cell Preparation: Cells are plated onto glass coverslips 24-48 hours prior to the experiment.
-
Recording Setup: Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
-
Pipette Preparation: Borosilicate glass pipettes with a resistance of 3-7 MΩ are filled with an intracellular solution.
-
Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Data Acquisition: Membrane currents are recorded using an amplifier and a data acquisition system. Cells are held at a holding potential of -60 mV.
-
Agonist Application: The TRPV4 agonist, such as 4α-Phorbol 12,13-didecanoate (4α-PDD) or GSK1016790A, is applied to the bath to evoke a baseline inward current.
-
Antagonist Application: Following stabilization of the agonist-evoked current, the test compound (this compound, GSK2193874, or RN-1734) is co-applied at increasing concentrations.
-
Data Analysis: The inhibition of the agonist-induced current at each antagonist concentration is measured and used to construct a concentration-response curve to determine the IC50 value.
Fura-2 Calcium Imaging
This fluorescence-based assay measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRPV4 channel activity.
Objective: To assess the inhibitory effect of this compound and its analogs on agonist-induced calcium influx through TRPV4 channels.
Methodology:
-
Cell Culture and Plating: HEK293 cells expressing the TRPV4 channel of interest are plated onto black-walled, clear-bottom 96-well plates.
-
Dye Loading: Cells are loaded with the ratiometric calcium indicator Fura-2 AM (acetoxymethyl ester) for 30-60 minutes at 37°C. Fura-2 AM is a cell-permeant dye that is cleaved by intracellular esterases to the calcium-sensitive form, Fura-2.
-
Assay Procedure:
-
The cells are washed with a physiological salt solution to remove extracellular dye.
-
A baseline fluorescence reading is taken using a fluorescence plate reader or a microscope equipped for ratiometric imaging, with excitation wavelengths of 340 nm and 380 nm and emission measured at ~510 nm.
-
The test compound is added to the wells and incubated for a specified period.
-
A TRPV4 agonist is then added to stimulate calcium entry.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm) is calculated. This ratio is proportional to the intracellular calcium concentration. The inhibition of the agonist-induced increase in the Fura-2 ratio by the test compound is used to determine its IC50 value.
Visualizing Experimental Logic and Pathways
To further clarify the experimental workflow and the underlying signaling pathway, the following diagrams are provided.
Caption: Workflow for assessing TRPV4 antagonist specificity.
References
A Comparative Analysis of the Binding Pockets of TRPV4 Antagonists HC-067047 and RN-1734
A detailed examination of the molecular interactions and inhibitory activities of two prominent antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, HC-067047 and RN-1734, reveals both shared and distinct features within their binding sites. This comparison provides valuable insights for researchers and drug development professionals engaged in the study of TRPV4 modulation.
Both this compound and RN-1734 are selective antagonists of the TRPV4 ion channel, a polymodal cellular sensor involved in a variety of physiological processes.[1][2] Understanding the nuances of how these molecules interact with their target is crucial for the rational design of novel therapeutics. Recent structural and functional studies have elucidated the key determinants of their binding and inhibitory activity.
Unraveling the Binding Site of this compound
Cryo-electron microscopy (cryo-EM) studies have provided a high-resolution view of the binding pocket for this compound on the human TRPV4 (hTRPV4) channel.[3][4] The binding site is located at the base of the voltage-sensor-like domain (VSLD), which is formed by the S1-S4 transmembrane helices.[3][5][6] Specifically, the pocket is surrounded by a constellation of amino acid residues from different domains:
Mutagenesis studies have corroborated the functional importance of several of these residues. Mutations at positions N474, D546, and Y591 have been shown to decrease the potency of this compound, confirming their critical role in the binding and inhibitory action of the compound.[3][5][7]
The Partially Overlapping Binding Site of RN-1734
While a high-resolution co-crystal structure of RN-1734 with TRPV4 is not yet available, functional data indicates a partial overlap in its binding site with that of this compound.[5][7][8] The key shared residue is D546, located in the S2-S3 linker.[5][7] Mutation of this residue significantly diminishes the inhibitory effect of RN-1734, highlighting its essential role.[7]
However, a notable distinction lies in the role of Y591 in the S4 helix. While critical for this compound's activity, mutations at this position do not affect the inhibition by RN-1734.[7] This suggests that while both compounds target the same general region of the VSLD, their specific molecular interactions and orientations within the binding pocket differ.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and RN-1734 have been quantified using various experimental assays, primarily through measuring the inhibition of agonist-induced calcium influx in cells expressing TRPV4. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Target | IC50 |
| This compound | Human TRPV4 | 48 nM[9][10][11] |
| Rat TRPV4 | 133 nM[9][10][11] | |
| Mouse TRPV4 | 17 nM[9][10][11] | |
| RN-1734 | Human TRPV4 | 2.3 µM[12] |
| Rat TRPV4 | 3.2 µM[12] | |
| Mouse TRPV4 | 5.9 µM[12] |
As the data indicates, this compound is a significantly more potent inhibitor of TRPV4 across all tested species compared to RN-1734, exhibiting nanomolar versus micromolar IC50 values.
Experimental Protocols
The determination of the inhibitory potency and the identification of key binding residues for this compound and RN-1734 have been achieved through a combination of in silico and in vitro experimental approaches.
In Silico Drug Discovery and Molecular Dynamics
Computational modeling, including molecular docking and molecular dynamics (MD) simulations, was employed to predict the binding pocket of this compound within the TRPV4 structure.[7][13] These studies utilized the cryo-EM structure of Xenopus tropicalis TRPV4 (xTRPV4) as a template to dock the inhibitor and simulate its interactions with the protein over time.[7][13] This approach helped to identify a putative binding pocket formed by residues from the S2-S3 linker, S4, and S5 helices.[5][7][13]
Site-Directed Mutagenesis and Calcium Imaging
To validate the in silico findings, site-directed mutagenesis was performed to create TRPV4 channels with specific amino acid substitutions at the predicted interacting residues.[7] The functional consequences of these mutations on the inhibitory activity of this compound and RN-1734 were then assessed using calcium imaging assays.[7]
The general workflow for this experimental approach is as follows:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) or HeLa cells are cultured and transiently transfected with plasmids encoding either wild-type or mutant human TRPV4 (hTRPV4) channels.[7]
-
Fluorescent Calcium Indicator Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Baseline Fluorescence Measurement: The baseline intracellular calcium concentration ([Ca2+]i) is recorded.
-
Channel Activation and Inhibition: The cells are stimulated with a TRPV4 agonist (e.g., GSK1016790A or a hypotonic solution) to induce calcium influx.[7] Subsequently, varying concentrations of the antagonist (this compound or RN-1734) are added, and the changes in [Ca2+]i are monitored over time.[7]
-
Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced calcium response. The IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve.[7]
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology is another key technique used to directly measure the ion channel currents and the inhibitory effects of the compounds.[11]
The experimental workflow involves:
-
Cell Preparation: HEK293 cells stably or transiently expressing the TRPV4 channel are used.
-
Electrode Placement: A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single cell.
-
Membrane Rupture: The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Current Measurement: The membrane potential is clamped at a specific voltage, and the currents flowing through the TRPV4 channels are recorded in response to an agonist.
-
Inhibitor Application: The antagonist is applied to the cell, and the reduction in the agonist-induced current is measured to determine the inhibitory potency.[11]
Visualizing the Binding Interactions
The following diagrams illustrate the key concepts discussed in this comparison guide.
Figure 1. A schematic representation of the binding pockets of this compound and RN-1734 on the TRPV4 channel.
Figure 2. A flowchart outlining the experimental workflow for characterizing TRPV4 antagonist binding.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure of human TRPV4 in complex with GTPase RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure- and Ligand-Based Virtual Screening for Identification of Novel TRPV4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting TRP channels: recent advances in structure, ligand binding, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural determinants of TRPV4 inhibition and identification of new antagonists with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tocris.com [tocris.com]
- 13. Structural determinants of TRPV4 inhibition and identification of new antagonists with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for HC-067047: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to strict protocols for the disposal of HC-067047, a potent and selective TRPV4 antagonist. This guide provides essential safety and logistical information to ensure compliant and safe disposal of this compound and its associated waste.
Hazard Identification and Classification
Before handling for disposal, it is crucial to recognize the hazard classification of this compound. This information dictates the required disposal pathway.
| Data Point | Value | Source |
| UN Number | 2811 | Cayman Chemical SDS |
| Proper Shipping Name | Toxic solids, organic, n.o.s. (this compound) | Cayman Chemical SDS |
| Hazard Class | 6.1 (Toxic) | Inferred from UN 2811 |
| Water Hazard | Slightly hazardous for water | Cayman Chemical SDS |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This protocol is designed to comply with general hazardous waste regulations. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused or expired compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.
-
-
Liquid Waste:
-
Sharps Waste:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Step 2: Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" and/or "2-methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
-
Step 3: Storage of Waste
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store incompatible waste types separately to prevent accidental reactions.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport hazardous waste off-site yourself.
-
Follow all institutional procedures for waste pickup requests.
Step 5: Decontamination of Empty Containers
-
Original containers of this compound must be triple-rinsed with a suitable solvent before being discarded as non-hazardous waste.
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, deface or remove the original label before disposing of the container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Experimental Protocols
No specific experimental protocols related to the disposal of this compound are provided in the available safety data sheets. The disposal procedures are based on standard hazardous waste management practices.
It is imperative that all laboratory personnel handling this compound are trained on these disposal procedures. Adherence to these guidelines will ensure the safety of laboratory staff and the protection of the environment. For any uncertainties, always contact your institution's Environmental Health and Safety department.
References
Personal protective equipment for handling HC-067047
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of HC-067047. This document provides immediate access to critical safety information and operational protocols to ensure a safe laboratory environment when working with this potent and selective TRPV4 antagonist.
Quantitative Data Summary
The following tables provide a consolidated overview of the physical, chemical, and biological properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Chemical Name | 2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide |
| CAS Number | 883031-03-6 |
| Molecular Formula | C₂₆H₂₈F₃N₃O₂ |
| Molecular Weight | 471.51 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% (HPLC) |
| Solubility | DMSO: up to 100 mM Ethanol: up to 25 mM |
| Storage | Store at +4°C for short-term and -20°C for long-term. |
Table 2: In Vitro Biological Activity (IC₅₀)
| Target | Species | IC₅₀ |
| TRPV4 | Human | 48 nM |
| TRPV4 | Mouse | 17 nM |
| TRPV4 | Rat | 133 nM |
Operational Plan for Safe Handling
Given that no official occupational exposure limits have been established for this compound, it should be handled as a potent compound with unknown long-term health effects. The following procedures are mandatory.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is the minimum requirement:
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Hand Protection: Nitrile or other chemically resistant gloves are required. Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Body Protection: A lab coat must be worn. For procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: All handling of solid this compound and preparation of stock solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Engineering Controls
-
Chemical Fume Hood: All weighing, reconstitution, and aliquoting of this compound must be performed in a properly functioning and certified chemical fume hood.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Handling Procedures
-
Preparation: Before starting work, ensure the fume hood is operational and the work area is clean and uncluttered. Cover the work surface with disposable absorbent pads.
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood on a tared weigh boat. Minimize the creation of dust.
-
Reconstitution: Slowly add the desired solvent to the vial containing the solid this compound. Cap the vial and vortex until the solid is completely dissolved.
-
Aliquoting and Dilutions: Perform all serial dilutions and aliquoting within the fume hood.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol). Dispose of all contaminated disposable materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, absorbent pads, weigh boats, and empty vials. Collect this waste in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: This includes unused stock solutions, experimental media containing this compound, and solvent rinses. Collect liquid waste in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any this compound waste down the drain.
-
Sharps Waste: Contaminated needles, syringes, and pipette tips must be disposed of in a designated sharps container for hazardous chemical waste.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe Handling and Disposal Workflow for this compound.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
